9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
Description
Structure
2D Structure
Properties
IUPAC Name |
9-(oxolan-2-yl)-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c15-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-14-6/h4-6H,1-3H2,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIBRFHEZZOPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2NC=NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42204-09-1 | |
| Record name | 6-Mercapto-9-(tetrahydro-2-furyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AX 56 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide on 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activity of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from well-established knowledge of related purine derivatives, particularly the widely studied antimetabolite 6-mercaptopurine, to offer a predictive but scientifically grounded resource.
Chemical Structure and Properties
This compound is a synthetic purine analogue. Its structure consists of a purine core, substituted at the N9 position with a tetrahydrofuran-2-yl group and at the C6 position with a thiol group. The tetrahydrofuran moiety introduces a chiral center at the 2-position, meaning the compound can exist as (R)- and (S)-enantiomers, which may exhibit different biological activities.
Below is a diagram of the chemical structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₄OS |
| Molecular Weight | 222.27 g/mol |
| Appearance | Likely a pale yellow to white solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| Tautomerism | The purine-6-thiol moiety can exist in thiol and thione tautomeric forms. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would likely proceed via a two-step process starting from 6-chloropurine. This method is analogous to the synthesis of many other 6-mercaptopurine derivatives.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine
This step involves the N9-alkylation of 6-chloropurine with a suitable tetrahydrofuran derivative.
-
Materials: 6-chloropurine, 2-chlorotetrahydrofuran (or 2-acetoxytetrahydrofuran), a non-nucleophilic base (e.g., potassium carbonate or DBU), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve 6-chloropurine in the chosen solvent.
-
Add the base to the solution and stir.
-
Add 2-chlorotetrahydrofuran dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine.
-
Step 2: Synthesis of this compound
This step involves the conversion of the 6-chloro group to a 6-thiol group.
-
Materials: 6-Chloro-9-(tetrahydrofuran-2-yl)-9H-purine, a sulfur nucleophile (e.g., sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis), and a suitable solvent (e.g., ethanol or DMF).
-
Procedure (using NaSH):
-
Dissolve 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine in the chosen solvent.
-
Add a solution of sodium hydrosulfide in the same solvent to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Predicted Spectroscopic Data
While experimental spectra for the title compound are not available, the following tables summarize the expected key signals based on the analysis of structurally similar compounds.[1]
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | Singlet | H-2 (Purine) |
| ~8.5 | Singlet | H-8 (Purine) |
| ~6.0 | Triplet | H-2' (THF) |
| ~4.0 - 4.2 | Multiplet | H-5' (THF) |
| ~2.0 - 2.4 | Multiplet | H-3', H-4' (THF) |
| ~13.5 | Broad Singlet | SH |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-6 (Purine) |
| ~150 | C-2 (Purine) |
| ~148 | C-4 (Purine) |
| ~145 | C-8 (Purine) |
| ~130 | C-5 (Purine) |
| ~85 | C-2' (THF) |
| ~70 | C-5' (THF) |
| ~30 | C-3' (THF) |
| ~25 | C-4' (THF) |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~2600-2550 | S-H stretching (thiol) |
| ~1600-1400 | C=C and C=N stretching (purine ring) |
| ~1100-1000 | C-O-C stretching (tetrahydrofuran) |
Predicted Biological Activity and Signaling Pathways
Based on its structural similarity to 6-mercaptopurine, this compound is predicted to function as an antimetabolite .[2][3] Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking endogenous molecules.
Proposed Mechanism of Action
The proposed mechanism of action involves the intracellular conversion of the compound into its corresponding ribonucleotide, 9-(tetrahydrofuran-2-yl)-6-thioinosine monophosphate. This active metabolite can then inhibit key enzymes in the de novo purine biosynthesis pathway.
The following diagram illustrates the predicted metabolic activation and inhibitory pathway:
Caption: Predicted metabolic activation and inhibitory pathway of this compound.
The key inhibitory targets are likely to be enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in purine biosynthesis. By inhibiting this pathway, the compound would deplete the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Potential as a Cytotoxic Agent
Given the well-documented anticancer activity of 6-mercaptopurine and its derivatives, this compound holds potential as a cytotoxic agent.[4][5] The introduction of the tetrahydrofuran group may influence its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially leading to an improved therapeutic index compared to the parent compound. Further in vitro studies on various cancer cell lines would be necessary to validate its cytotoxic efficacy and selectivity.
Conclusion
This compound is a promising synthetic purine analogue with a high potential for biological activity as an antimetabolite. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route with detailed protocols, and a predictive analysis of its spectroscopic properties and mechanism of action. While direct experimental data for this specific molecule is currently lacking in the public domain, the information presented here, based on established chemical and pharmacological principles of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. Further experimental validation of the proposed synthesis, characterization, and biological evaluation is warranted to fully elucidate the properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary polyphenols influence antimetabolite agents: methotrexate, 6-mercaptopurine and 5-fluorouracil in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, a novel purine analogue with potential applications in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis for this specific compound, this paper details a scientifically grounded, multi-step synthetic approach. The proposed methodology is based on established principles of purine chemistry, drawing from analogous reactions for N9-alkylation and purine functional group interconversion. This document provides comprehensive experimental protocols, data presentation in tabular format, and detailed workflow diagrams to facilitate the practical implementation of this synthesis by researchers in the field.
Introduction
6-Mercaptopurine (6-MP) is a crucial therapeutic agent used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its mechanism of action involves the inhibition of de novo purine synthesis, a vital pathway for proliferating cells.[3][4] The modification of the purine core, particularly at the N9 position, has been a consistent strategy in the development of new purine derivatives with altered biological activities, improved pharmacokinetic profiles, and novel therapeutic applications. The introduction of a tetrahydrofuran moiety at the N9 position is of particular interest, as this structural motif is present in various biologically active nucleoside analogues.[5] This guide proposes a feasible synthetic route to this compound, providing a detailed roadmap for its preparation and characterization.
Proposed Synthetic Pathway
The proposed synthesis of this compound can be approached via two primary retrosynthetic routes.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the target compound.
This analysis suggests two viable forward synthetic strategies:
-
Route A: N9-alkylation of 6-chloropurine with a suitable tetrahydrofuran electrophile, followed by thionation to yield the final product.
-
Route B: Protection of the thiol group of 6-mercaptopurine, followed by N9-alkylation and subsequent deprotection.
This guide will focus on Route A due to the often more straightforward nature of N9-alkylation on a 6-chloropurine scaffold compared to the potential for S-alkylation in unprotected 6-mercaptopurine.[6]
Experimental Protocols
Route A: Synthesis via 6-Chloropurine Intermediate
This route involves a two-step process starting from commercially available 6-chloropurine.
Caption: Proposed workflow for the synthesis of the target compound.
Step 1: Synthesis of 9-(Tetrahydrofuran-2-yl)-6-chloropurine
This step focuses on the regioselective N9-alkylation of 6-chloropurine. Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under basic conditions.[7][8]
-
Materials:
-
6-Chloropurine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chlorotetrahydrofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Protocol:
-
To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chlorotetrahydrofuran (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 9-(Tetrahydrofuran-2-yl)-6-chloropurine.
-
Step 2: Synthesis of this compound
The conversion of the 6-chloro substituent to a 6-thiol group can be achieved by reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis.[9]
-
Materials:
-
9-(Tetrahydrofuran-2-yl)-6-chloropurine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve 9-(Tetrahydrofuran-2-yl)-6-chloropurine (1.0 eq) and thiourea (1.5 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.
-
Cool the reaction mixture and adjust the pH to approximately 5-6 with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthesis.
Table 1: Reactant and Product Stoichiometry
| Step | Reactant | Molar Mass ( g/mol ) | Equiv. | Product | Molar Mass ( g/mol ) |
| 1 | 6-Chloropurine | 154.56 | 1.0 | 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 226.65 |
| 2-Chlorotetrahydrofuran | 106.55 | 1.2 | |||
| 2 | 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 226.65 | 1.0 | This compound | 224.26 |
| Thiourea | 76.12 | 1.5 |
Table 2: Expected Yields and Physicochemical Properties
| Compound | Expected Yield (%) | Appearance | Melting Point (°C) |
| 9-(Tetrahydrofuran-2-yl)-6-chloropurine | 60-75 | White to off-white solid | To be determined |
| This compound | 70-85 | Yellow crystalline solid | To be determined |
Signaling Pathways and Biological Context
6-Mercaptopurine and its metabolites are known to interfere with the de novo purine biosynthesis pathway.[4] The proposed compound, as a derivative of 6-MP, is hypothesized to interact with similar cellular targets.
Caption: Hypothesized mechanism of action.
The tetrahydrofuran moiety may influence the compound's uptake, metabolic activation, or interaction with target enzymes, potentially leading to a modified pharmacological profile compared to 6-mercaptopurine.
Conclusion
This technical guide provides a comprehensive and actionable plan for the synthesis of this compound. While the proposed route is based on established chemical principles, empirical optimization of reaction conditions will be necessary to achieve optimal yields and purity. The successful synthesis and subsequent biological evaluation of this novel compound will contribute to the expanding library of purine analogues and may lead to the discovery of new therapeutic agents. Researchers are encouraged to utilize the detailed protocols and diagrams presented herein as a foundation for their synthetic efforts.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DNAmod: 9-(tetrahydrofuryl)adenine [dnamod.hoffmanlab.org]
- 6. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol mechanism of action.
An In-Depth Technical Guide on the Core Mechanism of Action of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THFMP) is a purine analogue that exhibits cytotoxic effects. Its mechanism of action is multifaceted and dependent on the enzymatic profile of the target cells. In cells expressing hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), THFMP primarily acts as a prodrug of 6-mercaptopurine (6-MP), a well-characterized antimetabolite. However, in cells deficient in HGPRTase, THFMP employs a distinct and not fully elucidated mechanism of action. This document provides a comprehensive overview of the current understanding of THFMP's mechanisms, supported by available data, experimental considerations, and visual representations of the involved biochemical pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is intrinsically linked to its conversion to 6-mercaptopurine (6-MP). Studies conducted on Chinese hamster ovary (CHO) cells have revealed that THFMP is relatively unstable in physiological buffers and can be readily converted to 6-MP, even in the absence of cellular enzymes.[1]
In HGPRTase-Positive Cells: Conversion to a 6-Mercaptopurine Prodrug
In wild-type cells containing the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), THFMP undergoes metabolic conversions that are characteristic of 6-MP.[1] The key steps are:
-
Non-enzymatic Conversion: THFMP converts to 6-MP in physiological conditions.
-
Metabolic Activation of 6-MP: 6-MP is then metabolized by HGPRTase to form 6-thioinosine monophosphate (TIMP).
-
Inhibition of de novo Purine Biosynthesis: TIMP inhibits several enzymes involved in the de novo synthesis of purines, particularly the conversion of inosine monophosphate (IMP) to adenine and guanine nucleotides.
-
Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanosine triphosphate (TGTP), which is then incorporated into DNA and RNA. This incorporation disrupts the integrity and function of nucleic acids, leading to cytotoxicity.
The toxicity of THFMP in these cells can be mitigated by the presence of exogenous purines, which is consistent with the mechanism of 6-MP.[1]
In HGPRTase-Deficient Cells: A Unique Mechanism
A significant finding is that cells lacking HGPRTase, which are highly resistant to 6-MP (20- to 40-fold), exhibit only a modest resistance to THFMP (2- to 4-fold).[1] This indicates that while the conversion to 6-MP is a major pathway, THFMP also possesses an intrinsic cytotoxic activity that is independent of HGPRTase.[1]
The precise mechanism of action in these HGPRTase-deficient cells remains to be fully elucidated.[1] It has been observed that in these cells, THFMP does not appear to affect the utilization of precursors for DNA, RNA, or protein synthesis, suggesting a different mode of action from the antimetabolic effects seen in wild-type cells.[1]
Signaling Pathways and Molecular Interactions
The signaling pathways affected by THFMP in HGPRTase-positive cells are those downstream of purine metabolism and DNA replication.
In HGPRTase-deficient cells, the pathway is distinct and warrants further investigation.
Quantitative Data Summary
The differential cytotoxic effects of THFMP and 6-MP on wild-type and HGPRTase-deficient CHO cells are summarized below.
| Compound | Cell Type | Fold Resistance |
| 6-Mercaptopurine (6-MP) | HGPRTase-Deficient | 20- to 40-fold |
| This compound (THFMP) | HGPRTase-Deficient | 2- to 4-fold |
Table 1: Comparative resistance of HGPRTase-deficient Chinese hamster ovary (CHO) cells to 6-MP and THFMP, as reported in the literature.[1]
Experimental Protocols
While the specific, detailed protocols for the foundational studies on THFMP are not publicly available, the following represents standard methodologies that would be employed to investigate the mechanism of action of such a compound.
Cell Culture and Maintenance
-
Cell Lines: Wild-type Chinese hamster ovary (CHO) cells and a derived HGPRTase-deficient mutant cell line would be used.
-
Culture Medium: Cells would be maintained in a suitable growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cultures would be maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assays
-
Method: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT assay would be used to determine cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of THFMP or 6-MP.
-
After a defined incubation period (e.g., 48 or 72 hours), the assay reagent is added.
-
The absorbance or fluorescence is measured using a plate reader.
-
The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
-
Analysis of DNA Incorporation
-
Method: High-Performance Liquid Chromatography (HPLC) is a standard method to detect and quantify thiopurines in DNA.
-
Procedure:
-
Cells are treated with THFMP or 6-MP for a specified time.
-
Genomic DNA is extracted and purified.
-
The DNA is enzymatically digested to single nucleosides.
-
The resulting nucleoside mixture is analyzed by HPLC with UV or mass spectrometry detection to identify and quantify 6-thioguanine.
-
De Novo Purine Synthesis Inhibition Assay
-
Method: A common method involves measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]formate or [¹⁴C]glycine, into purine nucleotides.
-
Procedure:
-
Cells are pre-incubated with THFMP or a control vehicle.
-
A radiolabeled precursor is added to the culture medium.
-
After incubation, the cells are harvested, and the acid-soluble fraction (containing nucleotides) is extracted.
-
The radioactivity incorporated into the purine nucleotide pool is measured by scintillation counting.
-
Conclusion and Future Directions
The mechanism of action of this compound is dual in nature. In HGPRTase-positive cells, it functions as a prodrug for 6-mercaptopurine, leading to the inhibition of de novo purine synthesis and incorporation into nucleic acids. In contrast, its activity in HGPRTase-deficient cells points to a novel, yet-to-be-defined mechanism.
Future research should focus on elucidating this unique mechanism in HGPRTase-deficient cells. This could involve:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography or proteomics to identify the molecular binding partners of THFMP.
-
Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression induced by THFMP in HGPRTase-deficient cells.
-
Metabolomic Studies: To identify any unique metabolic alterations caused by THFMP in the absence of HGPRTase.
A deeper understanding of this alternative pathway could open new avenues for the development of purine analogues that are effective against drug-resistant cancers, particularly those with acquired resistance to conventional thiopurine drugs.
References
In-Depth Technical Guide: Physicochemical Properties of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and metabolic pathway of the novel purine analog, 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This compound is of significant interest as a potential prodrug of 6-mercaptopurine (6-MP), a widely used immunosuppressive and anticancer agent.
Core Physicochemical Properties
| Property | This compound | 6-Mercaptopurine (Parent Compound) |
| Molecular Formula | C₉H₁₀N₄OS | C₅H₄N₄S |
| Molecular Weight | 222.27 g/mol | 152.18 g/mol [1] |
| Melting Point | Data not available | 313 °C (decomposes)[1] |
| Boiling Point | Data not available | Data not available |
| Aqueous Solubility | Data not available | 68500 mg/L[2] |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process, starting with the commercially available 6-chloropurine. The key intermediate, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine, is synthesized first, followed by a nucleophilic substitution to introduce the thiol group.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
This procedure is adapted from the synthesis of similar 9-substituted purine derivatives[2][3].
-
Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous dioxane, add 2,3-dihydrofuran (1.2 eq).
-
Catalysis: Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a suitable base (e.g., triethylamine).
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a thiol group.
-
Reaction Setup: Dissolve the 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine (1.0 eq) obtained from Step 1 in ethanol.
-
Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.
Metabolic Pathway and Mechanism of Action
This compound is designed as a prodrug that, upon administration, is expected to be converted to the active metabolite, 6-mercaptopurine (6-MP). The therapeutic effects of 6-MP are mediated through its complex metabolic pathway, which ultimately leads to the disruption of DNA synthesis in rapidly dividing cells.
Metabolic Conversion of 6-Mercaptopurine
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
The metabolic activation of 6-MP is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it to thioinosine monophosphate (TIMP). TIMP can then be further metabolized through two main pathways:
-
Anabolic Pathway: TIMP is converted via inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) to thioguanine nucleotides (TGNs). TGNs are the primary cytotoxic metabolites that are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.
-
Catabolic Pathway: TIMP can be methylated by thiopurine methyltransferase (TPMT) to form methylthioinosine monophosphate (MeTIMP), which is a potent inhibitor of de novo purine synthesis. 6-MP itself can also be directly inactivated by TPMT to methylmercaptopurine or oxidized by xanthine oxidase (XO) to the inactive metabolite, 6-thiouric acid.
The balance between these anabolic and catabolic pathways, which is influenced by genetic polymorphisms in enzymes like TPMT, determines the efficacy and toxicity of 6-mercaptopurine therapy.
References
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Novel Prodrug Approach for Enhanced 6-Mercaptopurine Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP) is a cornerstone therapy for acute lymphoblastic leukemia and autoimmune diseases. However, its clinical utility is often hampered by erratic oral bioavailability and a narrow therapeutic index. Prodrug strategies offer a promising avenue to circumvent these limitations. This technical guide details the rationale, synthesis, and hypothetical evaluation of a novel 6-mercaptopurine prodrug, 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This compound is designed to enhance the pharmacokinetic profile of 6-MP, potentially leading to improved therapeutic outcomes and reduced toxicity. This document provides a comprehensive overview of the proposed synthesis, experimental evaluation protocols, and comparative data for researchers in the field of drug development.
Introduction
6-Mercaptopurine (6-MP) is a purine analogue that acts as an antimetabolite, primarily used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. As a prodrug itself, 6-MP requires intracellular conversion to its active metabolites, the thioguanine nucleotides (TGNs), to exert its cytotoxic effects by interfering with DNA and RNA synthesis. The oral bioavailability of 6-MP is highly variable, ranging from 16% to 50%, which can lead to unpredictable therapeutic responses and an increased risk of adverse effects, including myelosuppression and hepatotoxicity.
To address these challenges, the development of prodrugs that can deliver 6-MP more efficiently and with greater consistency is a key area of research. This compound is a novel prodrug candidate designed with the intention of improving the oral absorption and pharmacokinetic properties of 6-MP. The tetrahydrofuran (THF) moiety at the N9 position of the purine ring is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its passive diffusion across the intestinal membrane. Following absorption, it is anticipated that the THF group will be cleaved by enzymatic action, releasing the active 6-mercaptopurine.
This guide provides a detailed technical overview of this prodrug, including a proposed synthetic route, comprehensive experimental protocols for its evaluation, and a framework for data presentation.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a Mitsunobu reaction, a versatile method for the alkylation of acidic nucleophiles such as the N9-proton of 6-mercaptopurine.
Reaction Scheme:
Experimental Protocol: Mitsunobu Reaction for N9-Alkylation of 6-Mercaptopurine
-
Materials: 6-Mercaptopurine (6-MP), Tetrahydrofuran-2-ol, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 6-mercaptopurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add tetrahydrofuran-2-ol (1.2 eq).
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Comparative Pharmacokinetics (Hypothetical Data)
To evaluate the potential advantages of this compound over the parent drug, a comparative pharmacokinetic study in a relevant animal model (e.g., rats) would be essential. The following tables present hypothetical data to illustrate the expected outcomes.
Table 1: Oral Pharmacokinetic Parameters of 6-Mercaptopurine and this compound in Rats (Hypothetical Data)
| Parameter | 6-Mercaptopurine (6-MP) | This compound |
| Dose (mg/kg, oral) | 10 | 15.6 (equimolar to 10 mg/kg 6-MP) |
| Cmax (ng/mL) | 250 ± 55 | 450 ± 70 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC₀-t (ng·h/mL) | 800 ± 150 | 2400 ± 300 |
| Bioavailability (%) | 30 ± 8 | 75 ± 12 |
| t₁/₂ (h) | 1.2 ± 0.3 | 3.5 ± 0.7 |
Table 2: In Vitro Prodrug to Drug Conversion in Rat Liver Homogenate (Hypothetical Data)
| Time (min) | This compound Remaining (%) | 6-Mercaptopurine Formed (µM) |
| 0 | 100 | 0 |
| 15 | 85 | 1.5 |
| 30 | 68 | 3.2 |
| 60 | 45 | 5.5 |
| 120 | 20 | 8.0 |
Experimental Protocols
In Vitro Drug Release Assay
This protocol is designed to assess the release of 6-mercaptopurine from the prodrug under simulated physiological conditions.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Medium: Simulated intestinal fluid (pH 6.8) and simulated gastric fluid (pH 1.2).
-
Procedure:
-
Prepare a known concentration of this compound.
-
Fill the dissolution vessels with 900 mL of the respective medium, maintained at 37 ± 0.5 °C.
-
Introduce the prodrug into each vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Analyze the samples for the concentration of released 6-mercaptopurine using a validated HPLC method.
-
HPLC Analysis of 6-Mercaptopurine and its Prodrug
A robust high-performance liquid chromatography (HPLC) method is crucial for the quantification of the prodrug and the released 6-mercaptopurine.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm for 6-mercaptopurine. The optimal wavelength for the prodrug would need to be determined.
-
Standard Preparation: Prepare a series of standard solutions of both 6-mercaptopurine and this compound in a suitable solvent to construct a calibration curve.
-
Sample Preparation: Plasma or tissue homogenate samples may require protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation before injection.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the metabolic activation pathway of 6-mercaptopurine.
Caption: Metabolic activation of 9-(THF-2-yl)-6-MP to cytotoxic thioguanine nucleotides.
Experimental Workflow
The following diagram outlines the key steps in the preclinical evaluation of the prodrug.
An In-Depth Technical Guide to 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol: Discovery, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological context of 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol, a derivative of the well-established antimetabolite, 6-mercaptopurine (6-MP). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, mechanism of action, and relevant biological data. While specific historical details of this particular analog are not extensively documented, its development is rooted in the broader effort to create prodrugs of 6-MP with improved pharmacological properties.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of its parent compound, 6-mercaptopurine (6-MP). 6-MP, a purine analog, was first synthesized in the 1950s and quickly became a cornerstone in the treatment of acute lymphoblastic leukemia. Its mechanism of action involves the metabolic conversion into thiopurine nucleotides, which in turn inhibit de novo purine synthesis and are incorporated into DNA, leading to cytotoxicity in rapidly dividing cancer cells.[1][2][3]
The therapeutic efficacy of 6-MP, however, is often limited by factors such as poor bioavailability and cellular uptake. This led to the exploration of various derivatives and prodrugs designed to overcome these limitations.[4][5][6] The synthesis of 9-substituted purine derivatives has been a prominent strategy in this endeavor.[7][8][9][10][11][12][13][14][15][16][17] By modifying the N9 position of the purine ring, researchers have aimed to enhance the lipophilicity and cellular permeability of 6-MP, potentially leading to improved therapeutic outcomes.
This compound emerges from this line of research as a nucleoside analog. The tetrahydrofuran moiety at the N9 position is anticipated to influence its transport across cell membranes and subsequent metabolic activation to release the active 6-MP. While a specific "discovery" paper for this exact molecule is not prominent in the literature, its existence is confirmed through chemical supplier databases.[18] It is likely that this compound was synthesized as part of a larger library of purine analogs during structure-activity relationship (SAR) studies.
Quantitative Data: In Vitro Cytotoxicity of 9-Substituted Purine Derivatives
| Compound ID | 9-Substituent | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Cyclopentyl | 6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 14.2 | [10] |
| 2 | Cyclopentyl | 6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 17.9 | [10] |
| 3 | Cyclopentyl | 6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl) | Huh7 | 23.6 | [10] |
| 4 | Cyclopentyl | 6-phenyl | Huh7 | 12.8 ± 3.1 | [9] |
| 5 | Cyclopentyl | 6-phenyl | HCT116 | 13.9 ± 2.9 | [9] |
| 6 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | H1975 | > 20 | [7] |
| 7 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | HCT116 | > 20 | [7] |
| 8 | Isopropyl | 2-Chloro-6-(4-methoxybenzylamino) | HeLa | > 20 | [7] |
| 9 | Isopropyl | 2-(Arylpiperazinyl) | NCI-H460 | 2.2 | [12] |
| 10 | Isopropyl | 2-(Arylpiperazinyl) | NCI-H460 | 1.3 | [12] |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of 9-substituted 6-mercaptopurine derivatives. The following is a representative protocol based on the alkylation of 6-mercaptopurine.
Materials:
-
6-Mercaptopurine (6-MP)
-
2-Chlorotetrahydrofuran
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-mercaptopurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chlorotetrahydrofuran (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of the synthesized compound against a panel of human cancer cell lines, based on methodologies described in the literature.[19]
Materials:
-
Human cancer cell lines (e.g., Huh7, HCT116, MCF7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 72 hours under the same conditions.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is expected to be as a prodrug of 6-mercaptopurine. Following cellular uptake, the tetrahydrofuran moiety is likely cleaved, releasing 6-MP. The subsequent metabolic pathway of 6-MP is well-characterized and involves its conversion to various active and inactive metabolites.
Metabolic Activation of 6-Mercaptopurine
The following diagram illustrates the key steps in the metabolic activation of 6-mercaptopurine to its active cytotoxic form, 6-thioguanine nucleotides (6-TGNs), and its inactivation through methylation.
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
Abbreviations: HGPRT: Hypoxanthine-guanine phosphoribosyltransferase; IMPDH: Inosine monophosphate dehydrogenase; GMPS: Guanosine monophosphate synthetase; GMPK: Guanylate kinase; NDPK: Nucleoside diphosphate kinase; TPMT: Thiopurine S-methyltransferase.
Conclusion
This compound represents a logical extension of the ongoing efforts to improve the therapeutic index of 6-mercaptopurine. While direct experimental data for this specific analog is sparse in the public domain, its chemical structure suggests that it functions as a prodrug, releasing 6-MP upon cellular entry. The provided synthetic and assay protocols, along with the metabolic pathway diagram, offer a solid foundation for researchers interested in exploring the potential of this and other novel 9-substituted purine derivatives. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential advantages over existing thiopurine drugs.
References
- 1. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kidney-selective prodrugs of 6-mercaptopurine: biochemical basis of the kidney selectivity of S-(6-purinyl)-L-cysteine and metabolism of new analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 9-(tetrahydrofuran-2-yl)-9H-purine| Ambeed [ambeed.com]
- 19. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical nature, synthesis, and potential biological relevance of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. Given that this specific molecule is not extensively documented in publicly available literature, this guide draws upon established knowledge of its core chemical moieties and closely related analogs to provide a foundational understanding for research and development purposes.
Chemical Identity: IUPAC Name and Synonyms
The chemical structure consists of a purine-6-thiol core, also known as 6-mercaptopurine, with a tetrahydrofuran ring attached at the N9 position of the purine.
IUPAC Name: this compound
It is important to recognize that this compound can exist in tautomeric forms. The thiol (-SH) group can tautomerize to a thione (=S) group. The corresponding IUPAC name for the thione tautomer is:
Tautomeric Form: 9-(Tetrahydrofuran-2-yl)-1,9-dihydro-6H-purine-6-thione
Synonyms:
| Core Moiety | Synonyms |
| Purine-6-thiol | 6-Mercaptopurine (6-MP), 6-Thiopurine, Puri-Nethol |
| Tetrahydrofuran | THF, Oxolane, Butylene oxide |
Physicochemical Properties of Analogous Compounds
Quantitative data for the specific title compound is not available. However, the properties of the parent compound, 6-mercaptopurine, and a closely related nucleoside analog, 6-thioinosine, can provide valuable reference points.
| Property | 6-Mercaptopurine | 6-Thioinosine |
| Molecular Formula | C₅H₄N₄S | C₁₀H₁₂N₄O₄S |
| Molecular Weight | 152.18 g/mol | 284.29 g/mol |
| Melting Point | 313 °C (decomposes) | Not available |
| Solubility | Slightly soluble in water | Not available |
| pKa | 7.77, 11.17 | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound would primarily involve the N9-alkylation of 6-mercaptopurine or a protected precursor. The regioselective alkylation of purines at the N9 position is a common challenge in synthetic chemistry, as competing alkylation at the N7 position can occur.
General Experimental Protocol for N9-Alkylation of Purines:
This protocol is a generalized procedure based on common methods for the N9-alkylation of purines.
Objective: To synthesize this compound by reacting 6-mercaptopurine with a suitable 2-substituted tetrahydrofuran derivative.
Materials:
-
6-Mercaptopurine (or a protected derivative)
-
2-Halotetrahydrofuran or 2-Tosyltetrahydrofuran (alkylating agent)
-
A suitable base (e.g., K₂CO₃, NaH, DBU)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Preparation: A reaction flask is charged with 6-mercaptopurine and a suitable solvent under an inert atmosphere.
-
Deprotonation: A base is added to the suspension to deprotonate the purine ring, forming an anion. The mixture is typically stirred at room temperature until deprotonation is complete.
-
Alkylation: The alkylating agent (e.g., 2-chlorotetrahydrofuran) is added to the reaction mixture. The reaction may be heated to facilitate the substitution.[1][2]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in a mixture of water and an organic solvent (e.g., ethyl acetate), and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified, typically by column chromatography on silica gel, to separate the desired N9-alkylated product from the N7-alkylated isomer and other impurities.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Potential Biological Activity and Signaling Pathways
As a derivative of 6-mercaptopurine, this compound is anticipated to function as a purine antimetabolite. 6-mercaptopurine and its derivatives are known to interfere with the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[3]
These compounds are typically prodrugs that are metabolized intracellularly to their active forms, which are thiopurine nucleotides. These active metabolites can then exert their cytotoxic effects through several mechanisms:
-
Inhibition of de novo purine synthesis: By mimicking natural purine analogs, they can inhibit key enzymes in the purine biosynthesis pathway.
-
Incorporation into DNA and RNA: The thiopurine nucleotides can be incorporated into nucleic acids, leading to dysfunctional DNA and RNA and inducing apoptosis.
The tetrahydrofuran moiety at the N9 position may influence the compound's solubility, cell permeability, and interaction with metabolic enzymes, potentially altering its pharmacokinetic profile and therapeutic index compared to the parent drug. Some 9-alkyl derivatives of thiopurines have been investigated as prodrugs that can be dealkylated in vivo to release the active parent drug.[4]
Signaling Pathway: Purine Antimetabolite Action
Caption: The mechanism of action for purine antimetabolites.
References
Unveiling the Biological Landscape of 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the synthetic purine analogue, 9-(tetrahydrofuran-2-yl)-9H-purine-6-thiol, also known as THFMP. This document synthesizes the current understanding of its mechanism of action, metabolic fate, and cytotoxic potential, with a particular focus on its role as a pro-drug of the clinically significant antimetabolite, 6-mercaptopurine (6-MP). While quantitative data for this specific compound is limited in publicly available literature, this guide offers a framework for its investigation, including detailed experimental methodologies and visual representations of its known and hypothesized biological pathways.
Introduction
This compound is a synthetic nucleoside analog characterized by a purine-6-thiol core, a well-established pharmacophore in cancer chemotherapy, and a tetrahydrofuran moiety at the N9 position.[1] Its structural similarity to endogenous purines allows it to interfere with nucleic acid metabolism, a critical pathway for cell proliferation. The primary interest in this compound lies in its conversion to 6-mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and other neoplasms.[2] This guide delves into the nuances of this conversion and the subsequent biological effects.
Mechanism of Action and Metabolism
The biological activity of this compound is intrinsically linked to its metabolic conversion to 6-mercaptopurine (6-MP).
Conversion to 6-Mercaptopurine
In physiological conditions, this compound undergoes a non-enzymatic conversion to 6-MP.[2] This instability in physiological buffers is a key characteristic of the compound, positioning it as a pro-drug that releases the active 6-MP molecule.
Activity in HGPRT-Proficient Cells
In cells expressing a functional hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, the released 6-MP follows a well-established metabolic pathway. HGPRT salvages the 6-MP by converting it into thioinosine monophosphate (TIMP). TIMP is a potent inhibitor of several enzymes involved in the de novo purine biosynthesis pathway, thereby depleting the pool of purine nucleotides essential for DNA and RNA synthesis. Furthermore, TIMP can be further metabolized and incorporated into DNA as thioguanine nucleotides, leading to DNA damage and apoptosis.[2]
Activity in HGPRT-Deficient Cells
The mechanism of action of this compound in cells lacking a functional HGPRT enzyme is not fully elucidated and is described as "presently unknown".[2] While these cells are resistant to 6-MP, studies have shown that they exhibit only a modest resistance to this compound, suggesting a distinct, albeit less potent, mechanism of toxicity that is independent of the canonical HGPRT-mediated pathway.[2]
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data, such as IC50 or EC50 values, for the cytotoxic or other biological activities of this compound. The available research primarily focuses on its qualitative role as a 6-MP pro-drug. Further experimental investigation is required to quantify its biological potency.
Experimental Protocols
To facilitate further research into the biological activity of this compound, a detailed protocol for a standard cytotoxicity assay is provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Chinese Hamster Ovary (CHO) cells, wild-type and HGPRT-deficient)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the known and hypothesized biological pathways involving this compound.
Caption: Metabolic pathway of this compound in HGPRT-proficient cells.
Caption: Hypothesized mechanism of action in HGPRT-deficient cells.
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Conclusion
This compound serves as a pro-drug for the well-characterized anticancer agent 6-mercaptopurine. Its biological activity in HGPRT-proficient cells is primarily mediated through its conversion to 6-MP and the subsequent disruption of purine metabolism. The distinct mechanism of action in HGPRT-deficient cells presents an intriguing area for future research, potentially offering avenues to overcome resistance to conventional thiopurine therapies. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this and related purine analogs. Further studies are warranted to quantify its potency and fully elucidate its molecular targets, particularly in the context of HGPRT deficiency.
References
In Vitro Conversion of Azathioprine to 6-Mercaptopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro conversion of the prodrug azathioprine into its therapeutically active metabolite, 6-mercaptopurine (6-MP). This process is fundamental to understanding the pharmacokinetics and pharmacodynamics of thiopurine drugs. The guide covers both non-enzymatic and enzymatic conversion pathways, detailing experimental protocols and presenting quantitative data in a structured format for ease of comparison.
Introduction to Azathioprine Conversion
Azathioprine is an immunosuppressive drug widely used in organ transplantation and autoimmune diseases. It is a prodrug that requires conversion to 6-MP to exert its cytotoxic and immunomodulatory effects. This conversion can occur through two primary mechanisms: a non-enzymatic reaction with sulfhydryl-containing compounds like glutathione (GSH), and an enzymatic process primarily catalyzed by glutathione S-transferases (GSTs).[1] The balance between these pathways can be influenced by various factors, including pH and the presence of specific GST isoenzymes.
Non-Enzymatic Conversion of Azathioprine to 6-Mercaptopurine
The non-enzymatic conversion of azathioprine to 6-MP is a chemical reaction driven by nucleophilic attack from the sulfhydryl group of glutathione (GSH). This reaction is significantly influenced by pH, with the rate of conversion varying at different physiological pH levels.
Quantitative Data on Non-Enzymatic Conversion
The non-enzymatic conversion of azathioprine is a critical aspect of its bioactivation. The reaction rate is pseudo-first-order and is influenced by temperature and pH.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
| Temperature (°C) | 25 | 30 | 37 | [2] |
| Rate Constant (k, min⁻¹) | 0.0030 | 0.0042 | 0.0065 | [2] |
Table 1: Pseudo-first-order rate constants for the non-enzymatic conversion of azathioprine to 6-mercaptopurine in fresh human blood at various temperatures.
The pH of the environment also plays a crucial role, with non-enzymatic cleavage predominating at neutral to slightly alkaline pH.
| pH | Predominant Conversion Pathway | Source |
| 6.5 | Enzymatic | [3] |
| 7.0 | Non-enzymatic | [3] |
| 7.5 | Non-enzymatic | [3] |
Table 2: Predominance of enzymatic versus non-enzymatic conversion of azathioprine at different pH values in the presence of rat liver supernatants.
Enzymatic Conversion of Azathioprine to 6-Mercaptopurine
The enzymatic conversion of azathioprine to 6-MP is primarily mediated by glutathione S-transferases (GSTs).[4] These enzymes catalyze the conjugation of glutathione to azathioprine, leading to the release of 6-MP. Several GST isoenzymes, including GSTA1, GSTA2, and GSTM1, have been implicated in this process.[5]
Quantitative Data on Enzymatic Conversion
Quantifying the enzymatic conversion provides insights into the efficiency of different GST isoenzymes and the impact of genetic polymorphisms on drug metabolism.
| Enzyme Source | Azathioprine Concentration (µM) | Incubation Time (days) | 6-MP Liberated (µM) | Source |
| Peripheral Blood Mononuclear Cells (PBMCs) | 100 | 4 | 35.3 - 92.5 | [6] |
Table 3: Liberation of 6-mercaptopurine from azathioprine after incubation with human peripheral blood mononuclear cells in vitro.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro experiments to study the conversion of azathioprine to 6-mercaptopurine.
Protocol for In Vitro Conversion using Liver S9 Fraction
This protocol describes a general procedure for assessing the metabolic conversion of azathioprine using a liver S9 fraction, which contains a mixture of cytosolic and microsomal enzymes, including GSTs.
Materials:
-
Azathioprine
-
Human or animal liver S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
6-mercaptopurine standard
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of azathioprine in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a working solution of azathioprine in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of GSH in water.
-
Prepare a 6-mercaptopurine standard curve in the appropriate concentration range.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (to final volume)
-
Liver S9 fraction (e.g., 1 mg/mL final protein concentration)
-
GSH (e.g., 1-5 mM final concentration)
-
Azathioprine working solution (e.g., 10-100 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (optional).
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor for 6-mercaptopurine (e.g., 322 nm) and azathioprine (e.g., 280 nm).[7]
-
Quantify the amount of 6-mercaptopurine produced by comparing the peak area to the standard curve.
-
Protocol for Non-Enzymatic Conversion Assay
This protocol is designed to measure the rate of non-enzymatic conversion of azathioprine to 6-MP in the presence of glutathione.
Materials:
-
Azathioprine
-
Reduced glutathione (GSH)
-
Phosphate buffers of varying pH (e.g., 6.5, 7.0, 7.4, 8.0)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
6-mercaptopurine standard
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of azathioprine and GSH in water.
-
Prepare a series of phosphate buffers at the desired pH values.
-
Prepare a 6-mercaptopurine standard curve.
-
-
Incubation:
-
In a series of tubes, each containing a different pH buffer, add GSH to a final concentration (e.g., 1-5 mM).
-
Initiate the reaction by adding azathioprine to a final concentration (e.g., 100 µM).
-
Incubate the tubes at a constant temperature (e.g., 37°C) for various time points.
-
-
Sample Collection and Analysis:
-
At each time point, take an aliquot from each tube and immediately add an equal volume of ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant for the formation of 6-mercaptopurine using the HPLC method described in section 4.1.4.
-
-
Data Analysis:
-
Plot the concentration of 6-mercaptopurine formed over time for each pH.
-
Determine the initial rate of reaction at each pH to assess the pH-dependence of the non-enzymatic conversion.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Thiopurine metabolic pathway.
Caption: In vitro conversion experimental workflow.
Caption: Factors influencing azathioprine conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Demonstration of enzymatic activity converting azathioprine to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | GST dimers cleave AZA to 6MP [reactome.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the metabolic pathways of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol is not currently available in published scientific literature. The following guide presents a hypothetical metabolic pathway constructed from the well-established metabolism of its two core components: the 6-mercaptopurine (6-MP) moiety and the tetrahydrofuran (THF) ring. This document is intended to serve as a theoretical framework to guide future research and drug development efforts.
Introduction
This compound is a synthetic purine analogue. Its structure, featuring a tetrahydrofuran ring at the N9 position of a 6-mercaptopurine core, suggests a complex metabolic profile that could influence its pharmacological activity, efficacy, and potential toxicity. Understanding its metabolic fate is crucial for the rational design of therapeutic strategies and the prediction of drug-drug interactions. This guide provides a detailed, albeit predictive, overview of its potential biotransformation.
Hypothetical Metabolic Pathways
The metabolism of this compound is likely to proceed through two main avenues: the catabolism and anabolism of the 6-mercaptopurine core and the oxidation of the tetrahydrofuran ring.
Metabolism of the 6-Mercaptopurine Moiety
The purine core of the molecule is analogous to the well-known antimetabolite 6-mercaptopurine (6-MP). Therefore, it is anticipated to be a substrate for the same enzymatic pathways. These pathways are broadly categorized into anabolic (activation) and catabolic (inactivation) routes.
Anabolic Pathway (Activation): The therapeutic activity of 6-MP is dependent on its conversion to cytotoxic thioguanine nucleotides (TGNs). This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is plausible that this compound, if recognized by HGPRT, would be converted to its corresponding nucleotide, 9-(Tetrahydrofuran-2-yl)-6-thioinosine-5'-monophosphate (THF-TIMP). Subsequent enzymatic conversions would lead to the formation of active metabolites that can be incorporated into DNA and RNA, leading to cytotoxicity.
Catabolic Pathways (Inactivation): Two major enzymes are responsible for the inactivation of 6-MP:
-
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).[1][2] By analogy, this compound could be methylated by TPMT to yield 9-(Tetrahydrofuran-2-yl)-6-(methylthio)purine.
-
Xanthine Oxidase (XO): XO is a key enzyme in purine catabolism and is responsible for oxidizing 6-MP to 6-thiouric acid.[3][4] It is highly probable that the purine ring of the target compound would also be a substrate for XO, leading to its oxidation and subsequent inactivation.
The balance between these anabolic and catabolic pathways is a critical determinant of the drug's efficacy and toxicity.[1]
Metabolism of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5] While the specific CYP isoforms are unknown, this metabolic route would likely lead to the formation of more polar metabolites that can be readily excreted. Potential metabolic transformations of the THF ring include hydroxylation followed by further oxidation. The biotransformation of the THF ring can result in various intermediate metabolites, which are ultimately converted to carbon dioxide.[5]
Visualizing the Hypothetical Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the predicted metabolic fate of this compound.
Caption: Hypothetical metabolism of the 6-mercaptopurine core.
Caption: Hypothetical metabolism of the tetrahydrofuran ring.
Quantitative Data Summary
As no experimental studies have been conducted, there is no quantitative data available for the metabolism of this compound. The following table provides a template for how such data could be presented once it becomes available through future research.
| Parameter | Enzyme | Value | Units | Reference |
| Anabolic Pathway | ||||
| Km | HGPRT | Data not available | µM | |
| Vmax | HGPRT | Data not available | nmol/mg/h | |
| Catabolic Pathways | ||||
| Km | TPMT | Data not available | µM | |
| Vmax | TPMT | Data not available | nmol/mg/h | |
| Km | Xanthine Oxidase | Data not available | µM | |
| Vmax | Xanthine Oxidase | Data not available | nmol/mg/h | |
| THF Ring Metabolism | ||||
| Intrinsic Clearance | CYP Isoforms | Data not available | µL/min/mg |
Detailed Methodologies for Key Experiments
To elucidate the metabolic pathways of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key experiments that should be performed.
In Vitro Metabolism using Liver Microsomes and S9 Fractions
Objective: To identify the primary metabolic pathways and the enzymes involved in the biotransformation of the compound.
Workflow Diagram:
Caption: Workflow for in vitro metabolism studies.
Detailed Protocol:
-
Incubation:
-
Prepare incubation mixtures containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL) or S9 fraction (e.g., 1 mg/mL), and a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
For reactions with recombinant enzymes, use specific concentrations of each enzyme as recommended by the supplier.
-
Initiate the reaction by adding the appropriate cofactors (e.g., NADPH for CYP-mediated reactions, S-adenosylmethionine for TPMT).
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Terminate the reactions by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to new vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and detect the parent compound and its metabolites.
-
Use high-resolution mass spectrometry for accurate mass measurements to aid in metabolite identification.
-
In Vivo Pharmacokinetic and Metabolite Profiling Studies
Objective: To determine the pharmacokinetic profile of the compound and identify its major metabolites in a living organism.
Workflow Diagram:
References
- 1. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 3. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis, purification, and biological evaluation of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, a purine analog with potential applications in cancer research and drug development. As a derivative of 6-mercaptopurine (6-MP), this compound is hypothesized to act as an antimetabolite, interfering with the de novo purine biosynthesis pathway.[1][2][3] This guide includes a two-step synthesis protocol, methods for cytotoxicity assessment, and an assay to determine the inhibition of purine synthesis. All quantitative data is presented in structured tables, and key experimental workflows and the putative signaling pathway are illustrated with diagrams.
Introduction
Purine analogs are a cornerstone of chemotherapy and immunosuppressive treatments. 6-mercaptopurine (6-MP) and its derivatives function by mimicking endogenous purines, thereby inhibiting critical metabolic pathways necessary for cell proliferation.[4][5] The primary mechanism of action for 6-MP involves its intracellular conversion to thioinosine monophosphate (TIMP), which subsequently inhibits several enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[1][5] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.
The introduction of a tetrahydrofuran moiety at the N9 position of the purine ring is a common strategy in medicinal chemistry to create nucleoside analogs with altered pharmacological properties. The tetrahydrofuran group can influence the compound's solubility, cell permeability, and interaction with target enzymes. This document outlines the experimental procedures to synthesize and evaluate this compound as a potential therapeutic agent.
Experimental Protocols
Part 1: Synthesis and Characterization
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the chlorinated precursor, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine, followed by a nucleophilic substitution to introduce the thiol group.
Step 1: Synthesis of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
This procedure is adapted from established methods for the N9-alkylation of purines.[6]
-
Materials:
-
6-chloropurine
-
2,3-Dihydrofuran
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of 6-chloropurine (1.0 eq) in anhydrous dichloromethane, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add 2,3-dihydrofuran (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of this compound
This step involves the conversion of the 6-chloro group to a 6-thiol group.
-
Materials:
-
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water and reflux for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and neutralize with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
Part 2: Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of the synthesized compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
6-Mercaptopurine (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the test compound and 6-mercaptopurine in DMSO.
-
Serially dilute the compounds in the complete culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Inhibition of De Novo Purine Synthesis Assay
This assay measures the incorporation of a radiolabeled precursor into newly synthesized purines.
-
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
[¹⁴C]formate or [¹⁴C]glycine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Culture cells in the presence of varying concentrations of the test compound for 24 hours.
-
Add [¹⁴C]formate or [¹⁴C]glycine to the culture medium and incubate for 4-6 hours.
-
Harvest the cells and wash with cold PBS.
-
Precipitate the macromolecules by adding cold TCA.
-
Wash the precipitate with TCA to remove unincorporated radiolabel.
-
Dissolve the precipitate in a suitable solvent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the extent of inhibition of de novo purine synthesis by comparing the radioactivity in treated cells to that in untreated controls.
-
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₄OS |
| Molecular Weight | 222.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | TBD |
| Solubility | TBD |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values) of this compound and 6-Mercaptopurine
| Cell Line | This compound IC₅₀ (µM) | 6-Mercaptopurine IC₅₀ (µM) |
| HeLa | TBD | Reference Value |
| MCF-7 | TBD | 12.8[7] |
| Jurkat | TBD | Reference Value |
| HepG2 | TBD | 9.6[7] |
| HCT116 | TBD | 16.7[7] |
Table 3: Inhibition of De Novo Purine Synthesis
| Compound | Concentration (µM) | Inhibition of [¹⁴C]formate Incorporation (%) |
| This compound | 1 | TBD |
| 10 | TBD | |
| 100 | TBD | |
| 6-Mercaptopurine | 1 | Reference Value |
| 10 | Reference Value | |
| 100 | Reference Value |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Putative signaling pathway of this compound.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. ashpublications.org [ashpublications.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. prepchem.com [prepchem.com]
- 7. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells [mdpi.com]
Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, also known as 9-(tetrahydro-2-furyl)-6-mercaptopurine (THFMP), is a synthetic derivative of the purine analog 6-mercaptopurine (6-MP). In cell culture systems, particularly those with proficient hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) activity, THFMP acts as a prodrug, undergoing non-enzymatic conversion to 6-MP. This conversion is a critical aspect of its mechanism of action, as 6-MP is a well-characterized antimetabolite with cytotoxic and immunosuppressive properties. These application notes provide a comprehensive overview of the use of THFMP in cell culture, including its mechanism of action, and detailed protocols for its application in various cellular assays.
Chemical Properties and Handling
| Property | Value |
| Synonyms | 9-(tetrahydro-2-furyl)-6-mercaptopurine (THFMP) |
| Molecular Formula | C9H10N4OS |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C. Protect from light and moisture. |
Important Handling Considerations: THFMP is reported to be unstable in physiological buffers, readily converting to 6-MP. Therefore, it is crucial to prepare fresh stock solutions in anhydrous DMSO and to minimize the time the compound spends in aqueous cell culture medium before and during experiments. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Mechanism of Action
The primary mechanism of action of THFMP in HGPRTase-positive cells is its conversion to 6-MP. Subsequently, 6-MP is metabolized through the thiopurine pathway to form active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). These metabolites exert their cytotoxic effects through two main pathways:
-
Inhibition of de novo purine synthesis: Thioinosine monophosphate (TIMP), a metabolite of 6-MP, inhibits several enzymes involved in the synthesis of purines, thereby depleting the pool of purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into nucleic acids: 6-TGNs are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and induction of apoptosis.
In cells deficient in HGPRTase, the cytotoxic mechanism of THFMP is less understood, though it still exhibits some activity. These cells show significant resistance to 6-MP but only a modest resistance to THFMP, suggesting a partially distinct mode of action in this context.
Quantitative Data
Specific IC50 values for this compound are not widely reported in the literature. However, data for its active metabolite, 6-mercaptopurine, are available for various cell lines and can serve as a starting point for determining the effective concentration range of THFMP. It is important to note that the potency of THFMP may differ from 6-MP due to factors such as cell permeability and the rate of conversion to 6-MP.
| Compound | Cell Line | Assay | IC50 (µM) |
| 6-Mercaptopurine | Human Leukemia (CCRF-CEM) | Cell Viability | ~0.1-1 |
| 6-Mercaptopurine | Human Colon Cancer (HCT-116) | Cell Viability | ~5-15 |
| 6-Mercaptopurine | Human Breast Cancer (MCF-7) | Cell Viability | ~10-25 |
Researchers should perform dose-response experiments to determine the precise IC50 value of THFMP in their specific cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of THFMP on a given cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (THFMP)
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of THFMP in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of THFMP. Include a vehicle control (medium with the same concentration of DMSO as the highest THFMP concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for an additional 2-4 hours at 37°C in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the THFMP concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis and necrosis by THFMP.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (THFMP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of THFMP (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells). Wash the attached cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of THFMP on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound (THFMP)
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of THFMP for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, hereafter referred to as THFMP, is a prodrug of the well-established antineoplastic and immunosuppressive agent, 6-mercaptopurine (6-MP). In physiological conditions, THFMP undergoes non-enzymatic conversion to 6-MP. The therapeutic effects of THFMP are therefore attributable to the pharmacological actions of 6-MP. As an antimetabolite, 6-MP interferes with the synthesis of purine nucleotides, leading to the disruption of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cells.[1][2]
These application notes provide a comprehensive guide for the in vivo use of THFMP in mouse models, with a focus on cancer research. Due to the limited availability of direct in vivo studies on THFMP, the experimental protocols and quantitative data presented herein are primarily based on studies conducted with its active metabolite, 6-mercaptopurine.
Data Presentation
Table 1: Quantitative Data for 6-Mercaptopurine in In Vivo Mouse Studies
| Parameter | Value | Mouse Model | Application | Source |
| Dosage | 1.5 - 2.5 mg/kg/day | Various | Acute Lymphatic Leukemia (maintenance) | [3][4][5] |
| 50 - 75 mg/m²/day | Various | Acute Lymphatic Leukemia (maintenance) | [5][6] | |
| 25 mg/m²/day (with HDM) | IR-ALL | Acute Lymphatic Leukemia (consolidation) | [6] | |
| 3 mg/kg (with allopurinol) | PDX models | Pediatric Acute Lymphoblastic Leukemia | [7] | |
| Administration Route | Oral (PO) | Various | General | [3][4][5] |
| LD50 (Oral) | 480 mg/kg | Mouse | Toxicology | [4][8] |
Note: Dosage may require adjustment based on the specific mouse model, tumor type, and in combination with other therapeutic agents. Monitoring for myelosuppression is crucial.[4]
Mechanism of Action and Signaling Pathway
THFMP readily converts to 6-mercaptopurine (6-MP) under physiological conditions. The primary mechanism of action of 6-MP involves its intracellular conversion into active thiopurine nucleotides. The key steps are:
-
Conversion to Thioinosine Monophosphate (TIMP): 6-MP is converted to TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[9][10]
-
Inhibition of De Novo Purine Synthesis: TIMP inhibits several enzymes involved in the de novo purine biosynthesis pathway, thereby depleting the intracellular pool of adenine and guanine nucleotides required for DNA and RNA synthesis.[2][9][10]
-
Incorporation into Nucleic Acids: TIMP can be further metabolized to thioguanosine triphosphate (thio-GTP) and deoxy-thioguanosine triphosphate (thio-dGTP), which are incorporated into RNA and DNA, respectively. This incorporation leads to dysfunctional nucleic acids, triggering cell cycle arrest and apoptosis.[1][2]
Signaling Pathway Diagram
Caption: Metabolic activation and cytotoxic mechanism of 6-mercaptopurine.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of THFMP (administered as 6-MP) in mouse models of cancer.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the steps to evaluate the anti-tumor efficacy of THFMP in a subcutaneous xenograft model.
-
Cell Culture and Preparation:
-
Culture a human cancer cell line of interest (e.g., HCT-116 for colon cancer) in appropriate media.[11][12]
-
Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay.
-
-
Animal Model:
-
Tumor Implantation:
-
Inject approximately 5 x 10⁶ to 1 x 10⁷ viable cancer cells in a volume of 50-100 µL subcutaneously into the flank of each mouse.[12]
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Group: Administer THFMP (formulated to deliver a 6-MP equivalent dose, e.g., 1.5-2.5 mg/kg) orally once daily.
-
Control Group: Administer the vehicle used for drug formulation (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mercaptopurine: Package Insert / Prescribing Information [drugs.com]
- 6. 6-mercaptopurine dosage and pharmacokinetics influence the degree of bone marrow toxicity following high-dose methotrexate in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 10. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 11. Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Note: HPLC Analysis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined herein are based on established analytical procedures for the closely related compound, 6-mercaptopurine, and are intended to serve as a robust starting point for method development and validation. This guide is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this purine analogue.
Introduction
This compound is a purine analogue of significant interest in pharmaceutical research and drug development due to its structural similarity to endogenous purines and therapeutic agents like 6-mercaptopurine. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method optimization.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/VIS Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0, 20 mM) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape for this compound.
Reagents and Standards
-
This compound: Reference standard of known purity.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Water: HPLC grade or ultrapure water.
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a small amount of 0.1 M NaOH, followed by dilution with the mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. A generic protocol for protein precipitation from a biological matrix (e.g., plasma) is provided below.
-
To 100 µL of the sample, add 200 µL of cold acetonitrile or 10% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Method Performance (Representative Data)
The following tables present representative performance data based on the analysis of the structurally similar compound, 6-mercaptopurine. Similar performance is anticipated for this compound, although these parameters must be experimentally verified.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| RSD of Peak Area | ≤ 2.0% (n=6) | < 1.5% |
Table 2: Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted in the following diagram.
Caption: HPLC Analysis Workflow.
Conclusion
The described HPLC method provides a reliable framework for the quantitative analysis of this compound. By adapting established protocols for similar purine analogues, this application note offers a comprehensive starting point for method development and validation. The provided workflow and representative data will aid researchers, scientists, and drug development professionals in achieving accurate and reproducible results. It is essential to perform in-house validation to ensure the method is suitable for its intended purpose.
Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol as an Immunosuppressive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, hereinafter referred to as THFMP, is a synthetic purine analogue that functions as a prodrug for the well-established immunosuppressive and anti-neoplastic agent, 6-mercaptopurine (6-MP). The therapeutic activity of THFMP is attributed to its non-enzymatic conversion to 6-MP, which subsequently exerts its effects by interfering with nucleic acid synthesis, primarily in rapidly proliferating cells such as lymphocytes. This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in the evaluation of THFMP as an immunosuppressive agent.
Mechanism of Action
THFMP is chemically designed to release 6-MP under physiological conditions. Once released, 6-MP is metabolized by cellular enzymes to its active form, thioinosine monophosphate (TIMP). TIMP and its subsequent metabolites interfere with several key pathways in purine metabolism:
-
Inhibition of de novo purine synthesis: TIMP inhibits multiple enzymes involved in the synthesis of purine nucleotides, thereby depriving proliferating cells of the necessary building blocks for DNA and RNA synthesis.
-
Incorporation into nucleic acids: Metabolites of 6-MP can be incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids, which can trigger cell cycle arrest and apoptosis.
-
Modulation of signaling pathways: 6-MP has been shown to modulate key signaling pathways in lymphocytes, including the mTOR and PD-1 pathways, which are critical for T cell activation, proliferation, and function.
The collective effect of these actions is a potent suppression of lymphocyte proliferation and function, which forms the basis of its immunosuppressive activity.
Data Presentation
The immunosuppressive activity of the active metabolite, 6-mercaptopurine (6-MP), has been evaluated in vitro. The following table summarizes the available quantitative data on its inhibitory effect on the proliferation of human peripheral blood mononuclear cells (PBMCs).
| Compound | Assay | Target Cells | Endpoint | IC50 (nM) | Reference |
| 6-Mercaptopurine (6-MP) | Mitogen-induced blastogenesis | Human PBMCs | Inhibition of proliferation | 149.5 ± 124.9 | [1] |
PBMCs: Peripheral Blood Mononuclear Cells IC50: Half-maximal inhibitory concentration
Experimental Protocols
To assess the immunosuppressive potential of this compound, a one-way Mixed Lymphocyte Reaction (MLR) assay is recommended. This assay measures the ability of a compound to inhibit T cell proliferation in response to allogeneic stimulation, a key event in the immune response.
Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
1. Objective:
To determine the in vitro immunosuppressive activity of this compound by measuring its effect on the proliferation of responder T cells in a one-way MLR.
2. Materials:
-
This compound (THFMP)
-
6-Mercaptopurine (6-MP) as a positive control
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated human donors (Donor A and Donor B)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C (for inactivation of stimulator cells)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well round-bottom cell culture plates
-
Cell counter or hemocytometer
-
Scintillation counter (if using [³H]-Thymidine) or plate reader/flow cytometer (for non-radioactive assays)
3. Cell Preparation:
-
Isolate PBMCs from the whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a cell counter or hemocytometer.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
4. Inactivation of Stimulator Cells:
-
Use PBMCs from Donor B as the stimulator cells.
-
Treat the stimulator cells with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) to inhibit their proliferation.
-
Wash the Mitomycin C-treated cells three times with sterile PBS to remove any residual Mitomycin C.
-
Resuspend the inactivated stimulator cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
5. Assay Setup:
-
Use PBMCs from Donor A as the responder cells.
-
In a 96-well round-bottom plate, add 100 µL of responder cells (1 x 10⁵ cells) to each well.
-
Prepare serial dilutions of THFMP and the 6-MP positive control in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).
-
Add 50 µL of the inactivated stimulator cells (5 x 10⁴ cells) to each well containing responder cells and test compounds.
-
Set up control wells:
-
Unstimulated control: Responder cells only.
-
Stimulated control: Responder cells and inactivated stimulator cells without any test compound.
-
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
6. Measurement of Proliferation:
-
Using [³H]-Thymidine:
-
18-24 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
-
Using a non-radioactive method (e.g., BrdU):
-
Follow the manufacturer's instructions for the BrdU cell proliferation assay kit. This typically involves adding a BrdU labeling solution for the final 2-24 hours of incubation, followed by fixation, denaturation, and detection with an anti-BrdU antibody.
-
Measure the absorbance using a microplate reader.
-
7. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound compared to the stimulated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of 6-Mercaptopurine in Lymphocytes
Caption: Mechanism of action of 6-mercaptopurine in lymphocytes.
Experimental Workflow for One-Way Mixed Lymphocyte Reaction (MLR) Assay
Caption: Workflow for the one-way Mixed Lymphocyte Reaction (MLR) assay.
References
Application Notes and Protocols: Investigating 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in Preclinical Models of Crohn's Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in Crohn's disease models is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the established methodologies for analogous thiopurine compounds, such as 6-mercaptopurine and its prodrug azathioprine, which are widely studied and used in the context of Inflammatory Bowel Disease (IBD).
Introduction
Crohn's disease is a chronic inflammatory condition of the gastrointestinal tract, characterized by a dysregulated immune response in genetically susceptible individuals. Thiopurine derivatives are a class of immunomodulatory drugs that have been a cornerstone of Crohn's disease therapy for decades.[1][2] These drugs, including azathioprine and 6-mercaptopurine, function as purine antimetabolites to suppress the immune system.[1] this compound is a thiopurine analog. This document outlines the theoretical mechanism of action based on related compounds and provides detailed protocols for evaluating its potential efficacy in preclinical models of Crohn's disease.
Mechanism of Action (Based on Analogous Thiopurines)
The therapeutic effects of thiopurines like azathioprine and 6-mercaptopurine are mediated through their conversion into active metabolites, primarily 6-thioguanine nucleotides (6-TGN).[1][3] These metabolites exert their immunosuppressive effects through several mechanisms:
-
Inhibition of T-cell Proliferation: 6-TGNs are incorporated into the DNA of proliferating lymphocytes, inducing apoptosis and suppressing the expansion of activated T-cells, which are key drivers of inflammation in Crohn's disease.[1][3]
-
Modulation of Rac1 Signaling: A key metabolite, 6-thioguanine triphosphate (6-thio-GTP), binds to the small GTPase Rac1. This binding competitively antagonizes GTP and inhibits Rac1 activation, which in turn converts a co-stimulatory signal in T-cells into an apoptotic one.[3]
-
Anti-inflammatory Effects: Thiopurines can also modulate various lymphocyte functions and reduce the number of plasma cells in the intestinal lamina propria.[1]
Tumor Necrosis Factor (TNF)-α is a pivotal pro-inflammatory cytokine in the pathogenesis of Crohn's disease.[4] Thiopurines are often used in combination with anti-TNF-α therapies, and their immunomodulatory action can complement the effects of TNF-α blockade.[5]
Signaling Pathway of Thiopurine Analogs
Caption: Putative signaling pathway of thiopurine analogs in lymphocytes.
Experimental Protocols
The following protocols describe the use of a chemically induced colitis model (Trinitrobenzene Sulfonic Acid - TNBS) to assess the efficacy of a test article like this compound.
Experimental Workflow
Caption: Workflow for evaluating a test article in a TNBS colitis model.
Protocol 1: TNBS-Induced Colitis in Mice
This model is characterized by a Th1-dominant immune response, mimicking aspects of Crohn's disease.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Trinitrobenzene Sulfonic Acid (TNBS), 5% w/v in water
-
Ethanol, 100%
-
Phosphate-Buffered Saline (PBS)
-
This compound (Test Article)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Reference Compound (e.g., 6-Mercaptopurine or Dexamethasone)
-
Anesthesia (e.g., Isoflurane)
-
3.5F catheter
Procedure:
-
Acclimatization: House mice in standard conditions for at least 7 days before the experiment.
-
Preparation of TNBS solution: On the day of induction, prepare a 50% ethanol solution in PBS. Mix this solution 1:1 with the 5% TNBS stock to yield a final induction solution of 2.5% TNBS in 50% ethanol.
-
Induction:
-
Anesthetize mice lightly with isoflurane.
-
Record baseline body weight.
-
Gently insert a 3.5F catheter 4 cm into the rectum.
-
Slowly administer 100 µL of the 2.5% TNBS solution. For the sham/control group, administer 100 µL of 50% ethanol.
-
Hold the mouse in a vertical (head-down) position for 60 seconds to ensure distribution of the solution within the colon.
-
-
Treatment Groups (Example):
-
Group 1: Sham + Vehicle
-
Group 2: TNBS + Vehicle
-
Group 3: TNBS + this compound (e.g., 10 mg/kg, daily, p.o.)
-
Group 4: TNBS + this compound (e.g., 30 mg/kg, daily, p.o.)
-
Group 5: TNBS + Reference Compound (e.g., 6-Mercaptopurine, 50 mg/kg, daily, p.o.)
-
-
Administration: Begin treatment 24 hours after TNBS induction and continue daily for the duration of the study (e.g., 5-7 days).
-
Daily Monitoring: Record body weight and calculate the Disease Activity Index (DAI) daily for each mouse.
Protocol 2: Endpoint Analysis
Procedure:
-
Euthanasia: At the end of the study (e.g., Day 7), euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Macroscopic Evaluation:
-
Open the abdominal cavity and carefully excise the entire colon from the cecum to the anus.
-
Measure the colon length (cm). Inflammation typically leads to colon shortening.
-
Clean the colon with ice-cold PBS and blot dry.
-
Weigh the colon.
-
-
Sample Collection:
-
Take a distal segment of the colon (~1 cm) and fix it in 10% neutral buffered formalin for histological analysis.
-
Take another segment, snap-freeze it in liquid nitrogen, and store it at -80°C for cytokine analysis (e.g., ELISA or qPCR).
-
-
Histological Analysis:
-
Embed formalin-fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections blindly by a pathologist based on the severity of inflammation, extent of injury, and crypt damage.
-
-
Cytokine Analysis (ELISA):
-
Homogenize the frozen colon tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration using a BCA assay.
-
Use commercial ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Normalize cytokine levels to the total protein content.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison between treatment groups.
Table 1: Efficacy of this compound on Macroscopic and Clinical Parameters in TNBS-Induced Colitis (Hypothetical Data)
| Treatment Group | Change in Body Weight (%) | Disease Activity Index (DAI) at Day 7 | Colon Length (cm) |
| Sham + Vehicle | +5.2 ± 1.1 | 0.2 ± 0.1 | 8.5 ± 0.4 |
| TNBS + Vehicle | -18.5 ± 2.3 | 3.8 ± 0.3 | 5.1 ± 0.3 |
| TNBS + Test Article (10 mg/kg) | -10.1 ± 1.9 | 2.5 ± 0.4 | 6.4 ± 0.5 |
| TNBS + Test Article (30 mg/kg) | -5.8 ± 1.5 | 1.6 ± 0.3 | 7.3 ± 0.4 |
| TNBS + Reference Compound | -6.5 ± 2.0 | 1.8 ± 0.2 | 7.1 ± 0.3 |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. TNBS + Vehicle. |
Table 2: Effect on Histological Score and Inflammatory Cytokines (Hypothetical Data)
| Treatment Group | Histological Score (0-12) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham + Vehicle | 0.5 ± 0.2 | 55 ± 12 | 30 ± 8 |
| TNBS + Vehicle | 9.8 ± 0.7 | 450 ± 45 | 280 ± 30 |
| TNBS + Test Article (10 mg/kg) | 6.2 ± 0.9 | 280 ± 35 | 175 ± 25 |
| TNBS + Test Article (30 mg/kg) | 3.5 ± 0.6 | 150 ± 28 | 95 ± 18 |
| TNBS + Reference Compound | 4.1 ± 0.5 | 175 ± 30 | 110 ± 20 |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. TNBS + Vehicle. |
References
- 1. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thiopurines in reducing the need for surgical resection in Crohn's disease: a systematic review and meta-analysis. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 3. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimized thiopurine therapy before withdrawal of anti-tumour necrosis factor-α in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol is a synthetic purine analog. As with many heterocyclic compounds, achieving consistent and effective dissolution is critical for accurate and reproducible experimental results in biological assays and drug development studies. The solubility of this compound is not widely reported, necessitating a systematic approach to its dissolution. This document provides a detailed protocol for dissolving this compound, based on the known solubility characteristics of the parent compound, 6-mercaptopurine, and general principles for dissolving similarly modified purine analogs. The tetrahydrofuran moiety at the N9 position is anticipated to increase lipophilicity compared to 6-mercaptopurine.
Data Presentation: Solubility of Related Purine Analogs
| Solvent | Solubility of 6-Mercaptopurine | Expected Influence of the Tetrahydrofuran Group on this compound Solubility | Reference |
| Water | Insoluble | Likely to remain insoluble or have very low solubility due to increased lipophilicity. | [1][2] |
| Acetone | Insoluble | May have low to moderate solubility. | [1] |
| Chloroform | Insoluble | May have low to moderate solubility. | [1] |
| Diethyl Ether | Insoluble | May have low to moderate solubility. | [1] |
| Hot Alcohol | Insoluble | May have low to moderate solubility, potentially increasing with temperature. | [1] |
| Dilute Sulphuric Acid | Slightly Soluble | Solubility in acidic solutions may be possible but should be tested cautiously. | [1] |
| Dilute Alkali Solutions (e.g., NaOH) | Soluble | Likely to be soluble due to the acidic nature of the thiol group. | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | High likelihood of good solubility. | [1] |
Experimental Protocols
This section provides a detailed methodology for dissolving this compound for in vitro experiments. The primary recommended solvent is Dimethyl Sulfoxide (DMSO), with an alternative method using an alkaline aqueous solution.
Protocol 1: Dissolution in DMSO (Primary Recommended Method)
This protocol is suitable for preparing high-concentration stock solutions for most in vitro applications, including cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, appropriate aqueous buffer or cell culture medium for dilution
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a fume hood or a well-ventilated area.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Cap the tube/vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath (37°C) for 5-10 minutes or sonication for 2-5 minutes can be applied to aid dissolution. Caution: Avoid excessive heat, which may degrade the compound.
-
-
Sterilization (Optional): If required for sterile applications, filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: For experiments, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol 2: Dissolution in Alkaline Aqueous Solution
This protocol is an alternative for applications where DMSO is not suitable.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water
-
Appropriate buffer (e.g., PBS, Tris)
-
pH meter
-
Sterile containers
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of purified water to the powder to create a slurry.
-
Alkalinization: While stirring, add 1 M NaOH dropwise until the compound completely dissolves. The thiol group will be deprotonated, forming a soluble salt.
-
Neutralization and Buffering: Add the desired buffer and adjust the pH to the desired physiological range (e.g., 7.2-7.4) using a suitable acid (e.g., HCl). Be aware that the compound may precipitate if the pH is lowered too much.
-
Volume Adjustment: Bring the solution to the final desired volume with the buffer.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Storage: Use the solution fresh or store at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended, though stability in aqueous solution should be verified.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for dissolving this compound.
Caption: Workflow for dissolving this compound.
References
Application Notes and Protocols for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in HGPRT-deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway, responsible for recycling hypoxanthine and guanine into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively.[1] Genetic deficiency of HGPRT leads to a spectrum of disorders, most notably Lesch-Nyhan syndrome, characterized by uric acid overproduction and severe neurological manifestations.[1] Cells lacking functional HGPRT are unable to salvage purine bases and are therefore resistant to the cytotoxic effects of purine analogs like 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), which require HGPRT for their conversion into cytotoxic nucleotides.[2][3]
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol (THFMP) is a prodrug of 6-mercaptopurine (6-MP).[2] In physiological conditions, THFMP converts to 6-MP.[2] While cells deficient in HGPRT exhibit significant resistance to 6-MP and 6-TG, they show only a marginal resistance to THFMP.[2] This suggests that THFMP may have a unique mechanism of action in HGPRT-deficient cells that is not entirely dependent on its conversion to 6-MP and subsequent activation by HGPRT.[2] These application notes provide an overview of the use of THFMP for targeting HGPRT-deficient cells, including comparative cytotoxicity data and detailed experimental protocols.
Data Presentation
The following table summarizes the comparative cytotoxicity of 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and this compound (THFMP) in wild-type and HGPRT-deficient Chinese Hamster Ovary (CHO) cells.
| Compound | Cell Line | Fold Resistance (Compared to Wild-Type) |
| 6-Mercaptopurine (6-MP) | HGPRT-deficient CHO | 20-40 fold |
| 6-Thioguanine (6-TG) | HGPRT-deficient CHO | 20-40 fold |
| This compound (THFMP) | HGPRT-deficient CHO | 2-4 fold |
Table 1: Comparative Cytotoxicity Data. The data indicates that while HGPRT-deficient cells are highly resistant to the effects of 6-MP and 6-TG, they are significantly more sensitive to THFMP, suggesting a distinct mechanism of action.[2]
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway and the Role of HGPRT
The following diagram illustrates the purine salvage pathway and the metabolic fate of purine analogs in wild-type and HGPRT-deficient cells.
Figure 1: Purine Metabolism in HGPRT-proficient vs. -deficient cells. This diagram shows the conversion of THFMP to 6-MP and its subsequent activation by HGPRT in wild-type cells, leading to cytotoxicity. In HGPRT-deficient cells, this pathway is blocked, but THFMP still exerts a cytotoxic effect through an unknown mechanism.
Experimental Workflow for Assessing THFMP Cytotoxicity
The following workflow outlines the key steps for evaluating the effect of THFMP on HGPRT-deficient and wild-type cells.
Figure 2: Workflow for Cytotoxicity Assessment. This diagram outlines the key steps for determining the cytotoxic effects of THFMP and other purine analogs on cultured cells.
Experimental Protocols
Protocol 1: Cell Culture of HGPRT-deficient and Wild-Type Cells
Materials:
-
HGPRT-deficient cell line (e.g., CHO-HPRT-)
-
Wild-type counterpart cell line (e.g., CHO-K1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
6-Thioguanine (6-TG) for maintaining selection of HGPRT-deficient cells
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Culture both wild-type and HGPRT-deficient cells in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
For routine maintenance of HGPRT-deficient cells, supplement the culture medium with 6-thioguanine (typically 5-10 µg/mL) to select against revertants.
-
Important: Before conducting experiments with THFMP, culture the HGPRT-deficient cells in 6-TG-free medium for at least two passages to avoid any confounding effects of 6-TG.
-
Passage the cells regularly to maintain them in the exponential growth phase.
Protocol 2: Cytotoxicity Assay
Materials:
-
HGPRT-deficient and wild-type cells
-
96-well cell culture plates
-
This compound (THFMP)
-
6-Mercaptopurine (6-MP) as a control
-
6-Thioguanine (6-TG) as a control
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of THFMP, 6-MP, and 6-TG in complete medium. A suggested concentration range is from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using a standard method such as the MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Alternatively, use a luminescent-based assay such as CellTiter-Glo® according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each compound in both cell lines.
-
Calculate the fold resistance of the HGPRT-deficient cells to each compound by dividing the IC50 value of the deficient cells by the IC50 value of the wild-type cells.
Conclusion
This compound demonstrates a significant cytotoxic effect against HGPRT-deficient cells, with a much lower fold resistance compared to its active metabolite 6-mercaptopurine and the related compound 6-thioguanine. This suggests a unique mechanism of action that is not solely reliant on the HGPRT-mediated purine salvage pathway. The protocols provided herein offer a framework for researchers to further investigate the potential of THFMP as a therapeutic agent for targeting HGPRT-deficient cancers or for other applications where selective targeting of these cells is desired. Further research is warranted to elucidate the precise mechanism of action of THFMP in the absence of functional HGPRT.
References
- 1. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and mechanisms of action of 9-(tetrahydro-2-furyl)-6-mercaptopurine in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of purine analogs containing a thiol group is often pH-dependent.[1] The thiol group can ionize, which can enhance solubility in aqueous solutions at certain pH levels. For related compounds like 6-mercaptopurine, solubility can be influenced by changes in pH.[1] It is recommended to assess solubility at various pH values relevant to your experimental conditions.
Q3: Are there any stability concerns I should be aware of when dissolving this compound?
A3: Yes, the thiol group in the molecule is susceptible to oxidation, which can lead to the formation of disulfides.[2][3][4] This can affect the compound's purity and activity. It is advisable to use degassed solvents, work under an inert atmosphere (e.g., nitrogen or argon) if possible, and store stock solutions appropriately to minimize oxidation.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can increase the rate of dissolution. For some purine analogs, heating to 37°C with sonication has been suggested to enhance solubility.[5] However, prolonged exposure to high temperatures should be avoided to prevent degradation of the compound. Always monitor for any changes in the appearance of the solution or the compound itself.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Causes:
-
Low intrinsic aqueous solubility: The compound is inherently poorly soluble in water.
-
Incorrect pH: The pH of the buffer may not be optimal for solubilizing the compound.
-
Precipitation: The compound may have precipitated out of the solution upon addition to the aqueous buffer.
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent: First, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or DMF.[6]
-
Gradual addition to aqueous buffer: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring to facilitate mixing and prevent precipitation.[6]
-
Adjust the pH: If the compound is still not dissolving, try adjusting the pH of the final solution. Since it is a thiol-containing purine, altering the pH might increase its solubility.[1]
-
Use of co-solvents: Consider the use of a co-solvent in your final aqueous solution, but be mindful of its compatibility with your experimental system.
Issue 2: My stock solution in an organic solvent appears cloudy or has particulates.
Possible Causes:
-
Incomplete dissolution: The compound has not fully dissolved.
-
Precipitation over time: The compound may have precipitated out of the solution during storage.
-
Degradation: The compound may have degraded.
Troubleshooting Steps:
-
Sonication: Place the vial in an ultrasonic bath for a few minutes to aid dissolution.
-
Gentle warming: As mentioned, gentle warming to around 37°C can help.[5]
-
Filter the solution: If particulates remain, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved material, though this may slightly lower the final concentration.
-
Prepare fresh solutions: It is always best practice to prepare fresh stock solutions before use, especially if you suspect degradation.[6]
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions.[1][6] |
| Dimethylformamide (DMF) | High | Another suitable organic solvent for stock solutions.[6] |
| Ethanol | Moderate | May be used as a solvent or co-solvent.[1] |
| Water | Low | Generally poor solubility is expected.[1] |
| Phosphate-Buffered Saline (PBS) | Low | Solubility will likely be limited and pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolve: Vortex the tube for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Prepare Buffer: Have your desired aqueous buffer ready in a larger tube.
-
Dilute: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects in biological assays.
-
Final Check: Ensure the final working solution is clear. If any cloudiness or precipitation occurs, refer to the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for aqueous solubility issues.
Caption: Experimental workflow for preparing a stock solution.
References
Technical Support Center: Stability of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in Physiological Buffers
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in physiological buffers?
A1: Based on data from the related compound 6-mercaptopurine, the primary factors influencing stability in physiological buffers are pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] Thiopurine analogs are susceptible to both hydrolysis and oxidation.
Q2: What are the expected degradation products of this compound?
A2: The degradation of the parent compound is likely to proceed through pathways similar to 6-mercaptopurine. The primary degradation products are expected to be the corresponding purine-6-sulfinate and purine-6-sulfonate derivatives resulting from oxidation of the thiol group.[5][6] Hydrolysis of the tetrahydrofuran moiety may also occur, particularly at non-neutral pH.
Q3: How can I monitor the stability of my compound during an experiment?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of your compound.[1][7][8][9] This involves using an HPLC method that can separate the intact parent compound from its potential degradation products.
Q4: What general precautions can I take to minimize degradation of this compound in my experiments?
A4: To minimize degradation, it is advisable to prepare fresh solutions of the compound for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C or -20°C) for a limited time.[3][10] The use of deoxygenated buffers and the addition of antioxidants, such as ascorbic acid, may also enhance stability.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | 1. Oxidation: The thiol group is susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions in the buffer. 2. pH Instability: The compound may be unstable at the pH of your buffer. 3. Photodegradation: Exposure to light can accelerate degradation. | 1. Use deoxygenated buffers. Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to your buffer.[3] 2. Evaluate the stability of the compound at different pH values to determine the optimal pH range. Most drugs exhibit stability in the pH range of 4-8.[1] 3. Protect your solutions from light by using amber vials or covering them with aluminum foil. |
| Appearance of new peaks in the chromatogram. | Degradation: These new peaks are likely degradation products. | 1. Attempt to identify the degradation products using techniques like mass spectrometry (MS). Common degradation products of similar compounds include the sulfinate and sulfonate derivatives.[5][6] 2. Adjust your experimental conditions (pH, temperature, light exposure) to minimize the formation of these products. |
| Inconsistent results between experiments. | 1. Inconsistent Solution Preparation: Differences in the age of the stock solution or preparation method can lead to variability. 2. Variable Buffer Quality: The quality and age of the buffer can impact stability. | 1. Always prepare fresh solutions of the compound immediately before use. 2. Use freshly prepared buffers of high purity. Ensure the pH is accurately adjusted and consistent across all experiments. |
| Precipitation of the compound in the buffer. | Low Solubility: The compound may have limited solubility in the chosen physiological buffer. | 1. Determine the solubility of your compound in the buffer before preparing concentrated solutions. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, biologically compatible concentration, but be aware that co-solvents can also affect stability. |
Quantitative Data Summary (Based on 6-Mercaptopurine Studies)
The following tables summarize stability data for 6-mercaptopurine, which can serve as an estimate for the stability of this compound.
Table 1: Stability of 6-Mercaptopurine Suspension (50 mg/mL) at Different Storage Conditions [3]
| Formulation | Storage Temperature | Shelf Life (Weeks) |
| Standard Suspension | Room Temperature (19-23°C) | 5 |
| Standard Suspension | Refrigerated (4-8°C) | < 5 |
| Suspension with Ascorbic Acid (0.1% w/v) | Room Temperature (19-23°C) | 11 |
| Suspension with Ascorbic Acid (0.1% w/v) | Refrigerated (4-8°C) | < 11 |
Table 2: Degradation of 6-Mercaptopurine under UV-C Irradiation in Aqueous Solution (Initial Concentration: 20 mg/L) [11]
| pH | Process | % Degradation after 120 min |
| 3.5 | UV-C | ~60% |
| 7.0 | UV-C | ~55% |
| 9.5 | UV-C | ~65% |
| 3.5 | UV-C / H₂O₂ | >99% |
| 7.0 | UV-C / H₂O₂ | >99% |
| 9.5 | UV-C / H₂O₂ | ~95% |
Experimental Protocols
Protocol 1: General Stability Assessment in Physiological Buffer
This protocol outlines a general procedure for assessing the stability of this compound in a physiological buffer such as Phosphate Buffered Saline (PBS).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Preparation of Buffer Solution: Prepare the physiological buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter. For studies on oxidation, the buffer can be deoxygenated by bubbling with nitrogen gas.
-
Incubation:
-
Dilute the stock solution with the physiological buffer to the final desired concentration.
-
Divide the solution into several aliquots in amber vials.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
Protect one set of samples from light to assess thermal degradation, and expose another set to a controlled light source to assess photodegradation.
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Sample Analysis:
-
Immediately quench any further degradation by adding a suitable agent (if necessary) or by freezing the sample at -80°C.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method Development (Adapted from 6-Mercaptopurine Methods)[1][8]
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a mixture of methanol, acetonitrile, and water (e.g., 50:15:35 v/v/v).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 217 nm or 324 nm for 6-MP).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The HPLC method should be able to resolve the parent peak from all the degradation product peaks.
Visualizations
Caption: Experimental workflow for assessing compound stability.
References
- 1. ejbps.com [ejbps.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H<sub>2</sub>O<sub>2</sub> and UV-C/TiO<sub>2</sub>/H<sub>2</sub>O<sub>2</sub> Kinetics - ProQuest [proquest.com]
- 7. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol Concentration In Vitro
Welcome to the technical support center for optimizing the in vitro concentration of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro concentration critical?
This compound, also known as THFMP, is a prodrug of the well-established antimetabolite 6-mercaptopurine (6-MP). In aqueous solutions, such as cell culture media, THFMP is unstable and converts non-enzymatically to 6-MP.[1] Therefore, in vitro experiments are effectively examining the impact of 6-MP.
Optimizing the in vitro concentration is crucial for several reasons:
-
Biological Relevance: Concentrations that are too high can induce non-specific cytotoxicity, while concentrations that are too low may not elicit a measurable biological effect.
-
Reproducibility: Establishing a precise and effective concentration ensures that experimental results are consistent and reproducible.
-
Mechanism of Action Studies: A well-defined concentration is necessary to accurately study the specific cellular pathways affected by the compound.
Q2: How does this compound (acting as 6-mercaptopurine) exert its effect in vitro?
Once converted to 6-mercaptopurine (6-MP), the compound is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). TIMP then interferes with de novo purine biosynthesis, a critical pathway for the production of nucleotides required for DNA and RNA synthesis.[2][3] This disruption of purine metabolism ultimately leads to cell cycle arrest and apoptosis in proliferating cells.[4]
Q3: What are the initial concentration ranges I should consider for my experiments?
For initial dose-response experiments with a new compound like this, it is advisable to test a wide range of concentrations. Based on studies with 6-mercaptopurine, a starting point could be a serial dilution spanning from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM or more), depending on the cell type and sensitivity.[5] A preliminary literature search for studies using 6-MP in your specific cell model is highly recommended to narrow down a more targeted range.
Q4: How long should I incubate my cells with the compound?
The incubation time will depend on the specific assay and the cell line's doubling time. For cytotoxicity assays, incubation periods of 24, 48, and 72 hours are common to observe significant effects on cell viability and proliferation.[3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.[6]- Visually inspect for precipitation after adding the compound to the media. If observed, consider using a lower top concentration or a different solvent. |
| No observable effect even at high concentrations | - Cell line is resistant to 6-mercaptopurine.- Insufficient incubation time.- Compound instability or degradation. | - Verify the sensitivity of your cell line to 6-MP through literature or preliminary experiments with a known sensitive cell line.- Increase the incubation time (e.g., up to 72 hours).- Prepare fresh compound solutions for each experiment due to the instability of THFMP in physiological buffers.[1] |
| Precipitation of the compound in culture media | - Poor solubility of the compound at the tested concentration.- Interaction with media components. | - Lower the highest concentration in your dilution series.- Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells. |
| Inconsistent results with colorimetric assays (e.g., MTT) | - Interference of the thiol group with the assay reagent.- Changes in cellular redox state affecting the assay. | - Include a compound-only control (no cells) to check for direct reaction with the assay reagent.- Consider using an alternative viability assay that is less susceptible to redox interference, such as a resazurin-based assay or a direct cell counting method (e.g., trypan blue exclusion).[7] |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound on adherent cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete medium to a final concentration that will result in 70-80% confluency after the desired incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations. A common approach is a 2-fold or 10-fold dilution series.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[1]
-
Visualizations
Signaling Pathway of 6-Mercaptopurine Action
Caption: Intracellular metabolic pathway of 6-Mercaptopurine.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
preventing degradation of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
The degradation of this compound in solution is primarily attributed to two chemical processes:
-
Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
pH-dependent Instability: Purine analogs, particularly those with a thiol group, can exhibit instability in alkaline solutions.[1] The purine ring system may be susceptible to hydrolysis under basic conditions.
Q2: What are the visible signs of degradation in my solution?
Degradation of your this compound solution may be indicated by:
-
A change in color of the solution.
-
The formation of a precipitate.
-
A decrease in the expected biological activity or potency of the compound.
-
The appearance of new peaks or a decrease in the parent compound peak when analyzed by chromatography (e.g., HPLC).
Q3: How should I properly store solutions of this compound?
To minimize degradation during storage, solutions of this compound should be:
-
Stored at low temperatures: Aliquot and store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.
-
Stored under an inert atmosphere: For sensitive applications, purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen can help prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency or activity | Oxidation of the thiol group. | Prepare fresh solutions before use. Add an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution (see experimental protocols). Ensure proper storage conditions (low temperature, protection from light, inert atmosphere). |
| Precipitate formation in the solution | Formation of insoluble disulfide oxidation products. Poor solubility in the chosen solvent. | Centrifuge the solution to pellet the precipitate and use the supernatant if the concentration is not critical. Otherwise, discard the solution and prepare a fresh batch. Consider using a different solvent or a co-solvent to improve solubility. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Maintain a consistent and appropriate pH for the experimental buffer (ideally slightly acidic to neutral). Minimize the exposure of the solution to ambient conditions (light, oxygen). Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the parent compound into various byproducts. | Analyze the solution by LC-MS to identify the degradation products. This can help confirm the degradation pathway (e.g., disulfide formation will result in a peak with a corresponding mass). |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble and stable. Common choices include DMSO, DMF, or ethanol.
-
Weighing: Accurately weigh the desired amount of the compound in a clean vial.
-
Dissolution: Add the solvent to the vial to achieve the desired stock concentration. Mix thoroughly by vortexing or sonication until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to avoid repeated freeze-thaw cycles.
-
Inert Gas Purging (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen. Also, flush the headspace of the vial with the inert gas before capping.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Use of Antioxidants to Stabilize Solutions
-
Antioxidant Selection:
-
Dithiothreitol (DTT): Effective at preventing disulfide bond formation. Prepare a fresh stock solution of DTT (e.g., 1 M in water) as it is also prone to oxidation.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and effective reducing agent than DTT over a wider pH range. Prepare a stock solution of TCEP (e.g., 0.5 M in water).
-
-
Addition to Solution:
-
Prepare the stock solution of this compound as described in Protocol 1.
-
Just before use or storage, add the antioxidant to the solution to a final concentration of 1-5 mM.
-
Mix gently.
-
-
Important Considerations:
-
Ensure that the chosen antioxidant does not interfere with your downstream experimental assays.
-
The effectiveness of the antioxidant will decrease over time, so for long-term experiments, periodic addition may be necessary.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A troubleshooting workflow for addressing compound degradation.
References
troubleshooting resistance to 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
Welcome to the technical support center for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol (THFMP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to experimental work with this compound, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug of the well-known antimetabolite 6-mercaptopurine (6-MP). In physiological buffer conditions, THFMP is non-enzymatically converted to 6-MP.[1] The cytotoxic effects are then mediated through the metabolic activation of 6-MP. This involves its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP inhibits several enzymes involved in de novo purine biosynthesis. Furthermore, TIMP can be converted to 6-thioguanine nucleotides, which are incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[2][3]
Q2: My cells have developed resistance to THFMP. What are the likely molecular mechanisms?
A2: Resistance to THFMP is closely linked to the mechanisms of resistance for 6-mercaptopurine. The most common cause is the downregulation or loss of function of the HGPRT enzyme.[1] Without sufficient HGPRT activity, the conversion of 6-MP to its active cytotoxic form, TIMP, is significantly reduced. Other potential mechanisms include increased expression of drug efflux pumps, alterations in downstream signaling pathways that regulate apoptosis, and enhanced DNA repair mechanisms.[4]
Q3: I am working with an HGPRT-deficient cell line, and I still observe some level of cytotoxicity with THFMP, albeit at a higher concentration. Why is this?
A3: This is an important observation. Studies have shown that while HGPRT-deficient cells exhibit high levels of resistance to 6-MP (20- to 40-fold), they are only moderately resistant to THFMP (2- to 4-fold).[1] This suggests that THFMP may possess a secondary, HGPRT-independent mechanism of action. The precise nature of this alternative pathway is currently not fully understood and remains an area of active investigation.[1]
Q4: How does the stability of THFMP in culture media affect my experiments?
A4: THFMP is relatively unstable in physiological buffers and cell culture media, where it converts to 6-MP.[1] This conversion needs to be taken into account when designing experiments. For instance, the effective concentration of THFMP will decrease over time, while the concentration of 6-MP will increase. For longer-term experiments, this kinetic profile should be considered, and media changes may need to be adjusted accordingly.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for THFMP
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can affect drug response.[5][6] |
| Variability in Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Inconsistent Incubation Times | Use a precise and consistent incubation time for all experiments. |
| Cell Line Instability | Regularly perform cell line authentication and check for mycoplasma contamination. |
Issue 2: Rapid Development of High-Level Resistance
| Potential Cause | Troubleshooting Suggestion |
| High Initial Drug Concentration | Start with a lower, sub-lethal concentration of THFMP and gradually increase the dose to select for resistant populations.[7][8] |
| Heterogeneous Starting Population | Consider single-cell cloning of the parental cell line to start with a more homogenous population. |
| Contamination with Resistant Cells | Ensure proper aseptic technique to avoid cross-contamination with other cell lines. |
Experimental Protocols
Protocol 1: Generation of a THFMP-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[7][8]
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of THFMP in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing THFMP at a concentration equal to the IC50.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant number of cells will die.
-
Allow for Recovery: Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are growing steadily in the presence of the drug, increase the concentration of THFMP by 1.5- to 2-fold.[7]
-
Repeat and Expand: Repeat steps 3-5 until the desired level of resistance is achieved.
-
Characterize Resistant Line: Once a resistant line is established, perform a new IC50 determination to quantify the level of resistance. Also, perform molecular analyses (e.g., sequencing of the HPRT1 gene, expression analysis of drug transporters) to identify the mechanism of resistance.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of THFMP.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of THFMP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Metabolic pathway of this compound (THFMP).
Caption: Key mechanisms of resistance to THFMP.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Metabolism and mechanisms of action of 9-(tetrahydro-2-furyl)-6-mercaptopurine in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing the Therapeutic Index of Thiopurines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiopurines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on improving the therapeutic index of these drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiopurines and what determines their therapeutic effect?
Thiopurines, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that require intracellular conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs).[1][2] The primary therapeutic effect of thiopurines is mediated by the incorporation of 6-TGNs into DNA and RNA, which induces cytotoxicity and apoptosis in rapidly dividing cells, such as activated lymphocytes.[2][3] A key target of low-dose thiopurines is the Rac1 signaling pathway, where 6-thioguanine-triphosphate (6-TGTP) binds to Rac1, inducing apoptosis in activated T-lymphocytes.[2][4] The therapeutic efficacy is largely correlated with the intracellular concentration of 6-TGNs.[1]
Q2: What are the main toxicities associated with thiopurine therapy and what are their metabolic bases?
The primary dose-dependent toxicities of thiopurines are myelosuppression (a decrease in blood cell production) and hepatotoxicity (liver damage).[1][5][6] These toxicities are linked to the complex metabolism of thiopurines.
-
Myelosuppression: This is often associated with high levels of the active 6-TGN metabolites.[6] Patients with reduced activity of the enzyme Thiopurine S-methyltransferase (TPMT) or Nudix hydrolase 15 (NUDT15) are at a significantly higher risk of severe myelosuppression due to the accumulation of 6-TGNs.[7][8][9][10]
-
Hepatotoxicity: This is primarily linked to high levels of another metabolite, 6-methylmercaptopurine (6-MMP) and its ribonucleotides (6-MMPR).[1][11][12][13] Patients who preferentially metabolize thiopurines towards 6-MMP are known as "hypermethylators" or "shunters".[11][14]
Q3: How can pharmacogenomic testing improve the therapeutic index of thiopurines?
Pharmacogenomic testing for variations in the TPMT and NUDT15 genes is a crucial step in personalizing thiopurine therapy and reducing the risk of toxicity.[8][9][15]
-
TPMT: Approximately 1 in 300 individuals are severely deficient in TPMT, and about 10% have intermediate activity.[16][17] Pre-treatment genotyping or phenotyping for TPMT can identify these patients, allowing for dose adjustments to prevent severe myelosuppression.[7][16][18]
-
NUDT15: Variants in the NUDT15 gene are also a major cause of thiopurine-induced myelosuppression, particularly in individuals of Asian and Hispanic descent.[8][9][19]
Testing for these genetic variants allows for the stratification of patients into poor, intermediate, and normal metabolizers, guiding the initial dosage of thiopurines.[8][20]
Troubleshooting Guides
Issue 1: Sub-optimal therapeutic response despite standard weight-based dosing.
Possible Cause:
-
Poor Adherence: The patient may not be taking the medication as prescribed.
-
Underdosing: The standard dose may not be sufficient to achieve therapeutic levels of 6-TGNs in all individuals.[14]
-
Hypermethylation: The patient may be a "hypermethylator," preferentially converting the drug to the hepatotoxic 6-MMP metabolite instead of the active 6-TGNs.[14] This occurs in about 15-20% of patients.[21]
Troubleshooting Steps:
-
Therapeutic Drug Monitoring (TDM): Measure the levels of 6-TGN and 6-MMP metabolites in red blood cells.[9][14] This will help assess adherence and determine the metabolic profile.
-
Dose Optimization: If 6-TGN levels are sub-therapeutic and 6-MMP levels are not elevated, a carefully monitored dose escalation of the thiopurine may be warranted.[14][21][22]
-
Address Hypermethylation: If TDM reveals a high 6-MMP to 6-TGN ratio (typically >11), the patient is likely a hypermethylator.[21] In this case, consider the following strategies:
-
Co-therapy with Allopurinol: Add a low dose of allopurinol (a xanthine oxidase inhibitor) and significantly reduce the thiopurine dose (typically to 25-33% of the original dose).[9][14][23][24] Allopurinol shunts the metabolic pathway towards the production of 6-TGNs.[25][26]
-
Dose Splitting: Dividing the total daily dose of the thiopurine may help to reduce 6-MMP levels without compromising 6-TGN levels.[23][27]
-
Issue 2: Patient develops signs of myelosuppression (e.g., leukopenia).
Possible Cause:
-
TPMT or NUDT15 Deficiency: The patient may have a genetic deficiency leading to reduced enzyme activity and accumulation of cytotoxic 6-TGNs.[7][8][9]
-
Supratherapeutic Dosing: The current dose may be too high for the individual's metabolic capacity.
-
Drug Interactions: Concomitant medications, such as 5-aminosalicylates (5-ASA), may inhibit TPMT activity, although the clinical significance of this is debated.[20][28][29][30]
Troubleshooting Steps:
-
Immediate Action: Temporarily withhold the thiopurine and monitor blood counts closely.
-
Pharmacogenomic Testing: If not already done, perform genotyping for TPMT and NUDT15 variants.[7][8][31]
-
Therapeutic Drug Monitoring: Measure 6-TGN levels to confirm if they are in the supratherapeutic range.[14]
-
Dose Adjustment: Once blood counts recover, re-initiate the thiopurine at a significantly reduced dose based on the patient's genotype and metabolite levels.[20] For patients with intermediate TPMT activity, a 50% dose reduction is often recommended.[12][14] For those with complete deficiency, thiopurines are generally avoided or used at a very small fraction of the standard dose under specialist supervision.[12][20]
Issue 3: Patient develops hepatotoxicity.
Possible Cause:
-
Hypermethylation: Elevated levels of 6-MMP are strongly associated with hepatotoxicity.[11][12][32] A 6-MMP level >5700 pmol/8x10⁸ RBCs is associated with a threefold increased risk.[12][32]
Troubleshooting Steps:
-
Immediate Action: Stop the thiopurine until liver function tests normalize.[12][32]
-
Therapeutic Drug Monitoring: Measure 6-MMP and 6-TGN levels to confirm hypermethylation.
-
Implement Co-therapy with Allopurinol: Once liver function has recovered, re-introduce the thiopurine at a lower dose in combination with allopurinol.[12][15][26][33] This strategy has been shown to resolve hepatotoxicity in the majority of cases by reducing 6-MMP production.[15][26]
Data Presentation
Table 1: Thiopurine Metabolite Levels and Clinical Interpretation
| Metabolite | Sub-therapeutic | Therapeutic Range | Supratherapeutic / Toxic | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | < 230-260 pmol/8x10⁸ RBC | ~230 to 400-450 pmol/8x10⁸ RBC[1][14] | > 450 pmol/8x10⁸ RBC[14] | Myelosuppression[1] |
| 6-Methylmercaptopurine (6-MMP) | - | < 5700 pmol/8x10⁸ RBC | > 5700 pmol/8x10⁸ RBC[12][14] | Hepatotoxicity[11][12] |
| 6-MMP / 6-TGN Ratio | - | < 11 | > 11[21] | Indicates Hypermethylation |
Table 2: Dosing Recommendations Based on TPMT/NUDT15 Genotype
| Genotype/Phenotype | Starting Dose of Azathioprine/6-MP | Monitoring |
| Normal Metabolizer (Wild Type) | Standard weight-based dose (e.g., AZA 1.5-2.5 mg/kg/day)[20][27] | Routine monitoring of blood counts and liver function.[14] |
| Intermediate Metabolizer (Heterozygous) | Reduced dose (30-80% of standard dose)[20] | Close follow-up for myelosuppression. Dose adjustments every 2-4 weeks.[20] |
| Poor Metabolizer (Homozygous) | Thiopurines are generally contraindicated or used at a very low dose (5-10% of standard) under expert supervision.[14][20] | Frequent and close monitoring for severe myelosuppression. |
Experimental Protocols
Protocol 1: TPMT Genotyping by PCR
Objective: To identify common genetic variants in the TPMT gene (TPMT2, TPMT3A, TPMT*3C) associated with reduced enzyme activity.[7][17]
Methodology: Polymerase Chain Reaction (PCR) based methods.[7][17]
-
DNA Extraction: Isolate genomic DNA from a whole blood sample.
-
PCR Amplification: Use specific primers to amplify the regions of the TPMT gene containing the target single nucleotide polymorphisms (SNPs).
-
Genotype Analysis: Analyze the PCR products using methods such as restriction fragment length polymorphism (RFLP) analysis, allele-specific PCR, or DNA sequencing to determine the presence of the variant alleles.[17]
-
Interpretation: Correlate the identified genotype with the expected TPMT phenotype (normal, intermediate, or poor metabolizer).
Protocol 2: Therapeutic Drug Monitoring of Thiopurine Metabolites by HPLC
Objective: To quantify the intracellular concentrations of 6-TGN and 6-MMP in red blood cells.
Methodology: High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Collect a whole blood sample in an EDTA tube. Isolate red blood cells (RBCs) by centrifugation.
-
Lysis and Hydrolysis: Lyse the RBCs and perform acid hydrolysis to convert the thiopurine nucleotide metabolites to their respective purine bases (6-thioguanine and 6-methylmercaptopurine).
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column. Use a specific mobile phase gradient to separate the metabolites.
-
Detection and Quantification: Detect the separated metabolites using a UV detector. Quantify the concentrations by comparing the peak areas to those of known standards. Results are typically expressed as pmol per 8 x 10⁸ RBCs.[1][11]
Visualizations
Caption: Thiopurine metabolic pathways leading to active and toxic metabolites.
Caption: A workflow for troubleshooting common issues in thiopurine therapy.
References
- 1. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiopurine-induced Myelosuppression with Severe Sepsis in a Patient with Crohn's Disease: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynacare - THIOPURINE S-METHYLTRANSFERASE (TPMT) GENOTYPE [dynacare.ca]
- 8. Genetic testing to avoid thiopurine toxicity | Sonic Genetics [sonicgenetics.com.au]
- 9. Frontiers | Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? [frontiersin.org]
- 10. Azathioprine-induced myelosuppression due to thiopurine methyltransferase deficiency in a patient with autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. fg.bmj.com [fg.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing the use of thiopurines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing risk in thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiopurine methyltransferase (TMPT) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 17. Molecular diagnosis of thiopurine S-methyltransferase deficiency: genetic basis for azathioprine and mercaptopurine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consultant360.com [consultant360.com]
- 19. Therapeutic Drug Monitoring and Pharmacogenomics of Thiopurines in Inflammatory Bowel Disease: International Guidelines Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of thiopurines in inflammatory bowel disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimising use of thiopurines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 24. Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Allopurinol in combination with thiopurine induces mucosal healing and improves clinical and metabolic outcomes in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Usefulness of salicylate and thiopurine coprescription in steroid-dependent ulcerative colitis and withdrawal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prospective study of the effects of concomitant medications on thiopurine metabolism in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Influence of 5-aminosalicylic acid on 6-thioguanosine phosphate metabolite levels: a prospective study in patients under steady thiopurine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]
- 32. fg.bmj.com [fg.bmj.com]
- 33. Long-term outcome of using allopurinol co-therapy as a strategy for overcoming thiopurine hepatotoxicity in treating inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
common experimental errors with 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
Welcome to the technical support center for 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to answer frequently asked questions regarding the use of this compound.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing inconsistent or lower-than-expected activity of the compound in my cell-based assays?
Potential Cause: this compound is a prodrug that is known to be unstable in physiological buffers and cell culture media. It non-enzymatically converts to its active form, 6-mercaptopurine (6-MP).[1] Inconsistent results can arise from variable rates of this conversion.
Solution:
-
Fresh Preparation: Always prepare fresh solutions of the compound immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Standardize Incubation Times: The conversion to 6-MP is time-dependent. Ensure that the pre-incubation and treatment times are consistent across all experiments to minimize variability.
-
pH and Temperature Control: The rate of hydrolysis can be influenced by pH and temperature. Maintain a consistent pH and temperature for your cell culture media and assay buffers.
-
Control Compound: Include 6-mercaptopurine as a positive control in your experiments to differentiate between issues with the prodrug's conversion and the cellular response to the active compound.
Question 2: I am having difficulty dissolving the compound. What is the recommended solvent?
Solution:
-
Primary Solvent: For preparing stock solutions, dimethyl sulfoxide (DMSO) is generally recommended for purine analogs.
-
Working Dilutions: Prepare high-concentration stock solutions in DMSO and then make final dilutions in your aqueous experimental medium (e.g., cell culture media, PBS). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Warming and Sonication: If the compound does not readily dissolve, gentle warming (to no more than 37°C) and brief sonication may aid in dissolution.
Question 3: My experimental results are not reproducible between different batches of the compound.
Potential Cause: Batch-to-batch variability can be due to differences in purity or the presence of degradation products.
Solution:
-
Certificate of Analysis (CoA): Always review the CoA for each new batch to check for purity and any specified impurities.
-
Proper Storage: Store the solid compound under the recommended conditions (typically at room temperature in a dry, dark place) to prevent degradation.[2]
-
Qualification of New Batches: Before starting a new series of experiments, it is advisable to perform a pilot study to compare the activity of the new batch with a previous, validated batch.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a prodrug of 6-mercaptopurine (6-MP).[1] After non-enzymatic conversion to 6-MP, it is metabolized to 6-thioguanine nucleotides (6-TGNs). These active metabolites are incorporated into DNA and RNA, leading to cytotoxicity and inhibition of de novo purine synthesis.
How should I store the solid compound and its stock solutions?
-
Solid Compound: The solid form of this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2]
-
Stock Solutions: It is recommended to prepare fresh stock solutions in an anhydrous solvent like DMSO for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Due to its instability in aqueous solutions, it is not recommended to store this compound in buffers or media.
What are the expected metabolites of this compound?
The primary metabolite is 6-mercaptopurine (6-MP), formed by the hydrolysis of the tetrahydrofuran group. 6-MP is then further metabolized through various enzymatic pathways to form active 6-thioguanine nucleotides (6-TGNs) and inactive metabolites such as 6-thiouric acid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄OS | Inferred |
| Molecular Weight | 222.27 g/mol | Inferred |
| Appearance | Solid powder | [2] |
| Storage | Room temperature | [2] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Recommended primary solvent. |
| Ethanol | Limited solubility | May require warming. |
| Water | Insoluble/Unstable | Not recommended for stock solutions due to instability. |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay (MTT Assay)
This protocol is adapted for the use of this compound, taking into account its properties as a prodrug.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
As a positive control, prepare serial dilutions of 6-mercaptopurine in parallel.
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Workflow for a typical cell viability assay.
References
Technical Support Center: Improving the Bioavailability of 6-Mercaptopurine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 6-mercaptopurine (6-MP) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of 6-mercaptopurine (6-MP)?
The oral bioavailability of 6-MP is primarily limited by several factors:
-
Poor Aqueous Solubility: 6-MP is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, which restricts its dissolution and subsequent absorption.[1][2]
-
Extensive First-Pass Metabolism: After oral administration, 6-MP undergoes significant metabolism in the liver and intestines, primarily by the enzyme xanthine oxidase (XO), which converts it to the inactive metabolite 6-thiouric acid.[3][4][5] This rapid degradation reduces the amount of active drug reaching systemic circulation.
-
Enzymatic Degradation: The enzyme thiopurine S-methyltransferase (TPMT) also metabolizes 6-MP to an inactive metabolite, 6-methylmercaptopurine. Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting both the efficacy and toxicity of the drug.[6][7]
-
Cellular Efflux: The multidrug resistance-associated protein 4 (MRP4) transporter can actively pump 6-MP out of cells, further limiting its intracellular concentration and therapeutic effect.[1][8][9]
Q2: What are the main strategies to improve the bioavailability of 6-MP analogs?
Several strategies are being explored to overcome the bioavailability challenges of 6-MP and its analogs:
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating 6-MP in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, or gold nanoparticles, can protect the drug from enzymatic degradation, improve its solubility, and enhance its absorption through various mechanisms including active transport, paracellular transport, and lymphatic delivery.[1][2][10][11][12][13]
-
Prodrug Approach: Synthesizing prodrugs of 6-MP, such as 6-mercaptopurine riboside or azathioprine, can improve its absorption characteristics.[14][15][16][17] These prodrugs are converted to the active 6-MP form within the body.
-
Co-administration with Enzyme Inhibitors: The bioavailability of 6-MP can be increased by co-administering it with inhibitors of xanthine oxidase, such as allopurinol, which reduces its first-pass metabolism.[4]
Troubleshooting Guides
Issue 1: Low intracellular concentration of 6-MP analog despite successful formulation.
| Possible Cause | Troubleshooting Step |
| Cellular Efflux by Transporters: The multidrug resistance-associated protein 4 (MRP4) transporter may be actively pumping your compound out of the cells.[1][8] | Investigate MRP4 Involvement: Conduct cellular uptake assays in the presence and absence of a known MRP4 inhibitor, such as indomethacin. A significant increase in intracellular drug concentration in the presence of the inhibitor would confirm the role of MRP4.[1] |
| Poor Cellular Uptake: The formulation may not be effectively internalized by the target cells. | Optimize Formulation for Cellular Uptake: If using nanoparticles, consider modifying their surface with targeting ligands (e.g., transferrin, folate) to promote receptor-mediated endocytosis. Evaluate different endocytic pathways by using specific inhibitors in your uptake assays.[1][10] |
| Rapid Intracellular Metabolism: The analog may be quickly metabolized to inactive forms inside the cell. | Analyze Intracellular Metabolites: Use HPLC or LC-MS/MS to identify and quantify the intracellular metabolites of your 6-MP analog over time. This will help determine the rate and pathway of its metabolism.[4][18] |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Variable First-Pass Metabolism: Differences in xanthine oxidase (XO) and thiopurine S-methyltransferase (TPMT) activity among individual animals can lead to significant variations in bioavailability.[3][4][6] | Genotype for TPMT: If feasible, genotype the test animals for common TPMT polymorphisms to stratify the results. Co-administer an XO Inhibitor: To reduce variability from XO activity, consider co-administering a fixed dose of an XO inhibitor like allopurinol.[4] |
| Food Effects: The presence of food, particularly milk, can significantly reduce the absorption of 6-MP.[19] | Standardize Dosing Conditions: Ensure that all in vivo experiments are conducted under standardized fasting conditions to minimize food-related variability in absorption.[19] |
| Formulation Instability: The formulation may not be stable in the gastrointestinal tract, leading to premature drug release and degradation. | Assess Formulation Stability: Perform in vitro stability studies that mimic the conditions of the stomach and intestine (e.g., simulated gastric and intestinal fluids) to evaluate the integrity of your formulation and its drug release profile.[2] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of 6-MP and a Nanoparticle Formulation (6-MPNs) in Rats. [1][2]
| Formulation | Cmax (mg/L) | Tmax (h) | AUC (mg/L·h) | Half-life (t1/2) (h) |
| 6-MP Suspensions | Lower | Shorter | 70.31 ± 18.24 to 381.00 ± 71.20 | ~1.50 |
| 6-MPNs (PLGA) | Higher | Longer | 147.3 ± 42.89 to 558.70 ± 110.80 | ~1.57 |
Table 2: In Vitro Release of 6-MP from Different Formulations. [1][2]
| Formulation | Release Medium (pH) | Cumulative Release at 2h (%) | Cumulative Release at 10h (%) |
| 6-MP Suspensions | 7.4 | - | ~98.77 |
| 6-MPNs (PLGA) | 7.4 | ~20 | ~50 (at 96h) |
| 6-MPNs (PLGA) | 4.8 | ~20 | ~50 (at 96h) |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study
This protocol is used to determine the rate and extent of drug release from a formulation over time in a simulated physiological environment.[2]
Materials:
-
6-MP analog formulation
-
Dialysis bags (with appropriate molecular weight cut-off, e.g., 3500 Da)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 4.8 and 7.4)
-
Tween 20 (or other surfactant to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Methodology:
-
Prepare the release media: PBS at the desired pH containing a small percentage of Tween 20 (e.g., 0.02% v/v).
-
Accurately weigh and suspend a known amount of the 6-MP analog formulation in a specific volume of release medium.
-
Transfer the suspension into a dialysis bag and securely seal it.
-
Place the dialysis bag in a larger vessel containing a known volume of the release medium.
-
Incubate at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the larger vessel and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for the concentration of the released 6-MP analog using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a drug by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[1]
Materials:
-
Caco-2 cells
-
Transwell® inserts with microporous membranes
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
6-MP analog solution or formulation
-
LC-MS/MS system for drug quantification
Methodology:
-
Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) transport (absorption), add the 6-MP analog solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To measure basolateral to apical (B-A) transport (efflux), add the drug solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of the 6-MP analog in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
Visualizations
Caption: Intracellular metabolic pathways of 6-mercaptopurine (6-MP).
Caption: Experimental workflow for evaluating 6-MP analog bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy of 6-MP analogs.
References
- 1. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of low-dose vs high-dose 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6- Mercaptopurine - BioPharma Notes [biopharmanotes.com]
- 6. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 8. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia | Semantic Scholar [semanticscholar.org]
- 14. The absorption of 6-mercaptopurine from 6-mercaptopurine riboside in rat small intestine: effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Purine analogue - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 9-Alkyl-6-Thiopurines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 9-alkyl-6-thiopurines.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 9-alkyl-6-thiopurines?
The primary challenges include:
-
Regioselectivity: Direct alkylation of 6-mercaptopurine can lead to a mixture of N9 and N7 isomers, with the N9 isomer typically being the desired product.[1][2][3][4][5]
-
Side Reactions: S-alkylation at the thiol group is a common side reaction.
-
Purification: Separating the desired N9-alkylated product from the N7 isomer, unreacted starting materials, and reaction byproducts can be difficult.[6][7][8]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield and regioselectivity of the reaction.[4][9]
Q2: Which methods are commonly used for the N9-alkylation of 6-thiopurines?
The two most common methods are:
-
Direct Alkylation: This involves reacting 6-mercaptopurine with an alkyl halide in the presence of a base. While straightforward, it often results in a mixture of N9 and N7 isomers.[2][4]
-
Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation. It can offer better regioselectivity for the N9 isomer but presents challenges in removing byproducts.[10][11]
Q3: How can I improve the N9-regioselectivity in direct alkylation?
Several factors can be optimized to favor the formation of the N9 isomer:
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can favor N9 alkylation. Tetrabutylammonium hydroxide has been shown to give good results.[9]
-
Solvent: The choice of solvent can influence the reaction's outcome. Acetonitrile is a commonly used solvent.[9]
-
Microwave Irradiation: The use of microwave irradiation can reduce reaction times and potentially improve regioselectivity by minimizing the formation of side products.[9][12]
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thus favoring N9 alkylation.[1]
Q4: What are the main byproducts in the Mitsunobu reaction, and how can they be removed?
The main byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove.[6][7][8] Strategies for its removal include:
-
Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by adding salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).[7][8]
-
Crystallization: TPPO can sometimes be removed by co-crystallization with other byproducts, such as the reduced form of the azodicarboxylate.[6]
-
Chromatography: Column chromatography is a common laboratory-scale method for separating TPPO from the desired product.
-
Scavenger Resins: Immobilized traps and scavenger resins can be used to capture TPPO.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction yield | 1. Inactive reagents (e.g., oxidized PPh₃, old DIAD).2. Insufficiently dry solvent or reagents.3. Poor solubility of 6-mercaptopurine.4. Inappropriate base or reaction temperature. | 1. Check the quality of reagents using techniques like ³¹P NMR for PPh₃.2. Use freshly dried solvents and ensure all glassware is flame-dried.3. Use a more polar solvent like DMF or DMSO, but be aware of potential difficulties in product isolation.[9]4. Optimize the base and temperature. For direct alkylation, consider a stronger, non-nucleophilic base. For the Mitsunobu reaction, ensure the reaction is run at the appropriate temperature (often starting at 0°C and warming to room temperature). |
| Formation of a mixture of N9 and N7 isomers | 1. Direct alkylation method is prone to producing isomeric mixtures.2. Reaction conditions favor the formation of the N7 isomer (kinetic product). | 1. Switch to the Mitsunobu reaction, which often provides better N9 selectivity.[11]2. For direct alkylation, modify reaction conditions: use a bulkier base, a less polar solvent, and lower temperatures to favor the thermodynamically more stable N9 isomer.[4][9] Consider using microwave irradiation to potentially improve selectivity.[9][12] |
| Presence of S-alkylated byproduct | The thiol group of 6-mercaptopurine is nucleophilic and can react with the alkylating agent. | 1. Protect the thiol group prior to N-alkylation and deprotect it afterward.2. Optimize reaction conditions to favor N-alkylation over S-alkylation (e.g., by careful choice of base). |
| Difficulty in removing triphenylphosphine oxide (TPPO) from Mitsunobu reaction | TPPO has similar solubility properties to many organic products, making its removal by simple extraction or crystallization challenging. | 1. Precipitation: Add MgCl₂ or ZnCl₂ to the reaction mixture in a suitable solvent (e.g., toluene or ethanol) to precipitate the TPPO complex, which can then be filtered off.[7][8]2. Solvent Selection: Use a solvent system where the product is soluble but TPPO is not, facilitating its precipitation.3. Chromatography: If precipitation is not effective, use column chromatography. A gradient elution may be necessary. |
| Product decomposes during workup or purification | 9-alkyl-6-thiopurines can be sensitive to acidic or basic conditions, or prolonged heating. | 1. Use mild workup conditions. Avoid strong acids or bases.2. If using chromatography, run the column quickly and avoid leaving the product on the silica gel for extended periods.3. Consider crystallization as a milder purification method if applicable. |
Experimental Protocols
Protocol 1: Direct N9-Alkylation of 6-Mercaptopurine using Tetrabutylammonium Hydroxide and Microwave Irradiation
This protocol is based on methods reported to favor N9-alkylation.[9][12]
-
Materials:
-
6-Mercaptopurine
-
Alkyl halide (e.g., ethyl iodide)
-
Tetrabutylammonium hydroxide (TBAOH) (40% in water)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a microwave-safe reaction vessel, suspend 6-mercaptopurine (1 equivalent) in anhydrous acetonitrile.
-
Add TBAOH (1.1 equivalents) to the suspension and stir for 5 minutes at room temperature.
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100°C) for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to separate the N9 and N7 isomers.
-
Protocol 2: N9-Alkylation of 6-Mercaptopurine via the Mitsunobu Reaction
This protocol is a general procedure for the Mitsunobu reaction.
-
Materials:
-
6-Mercaptopurine
-
Alcohol (e.g., propan-2-ol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 6-mercaptopurine (1 equivalent), the alcohol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF in a flame-dried, argon-flushed flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Workup and Purification (TPPO Removal):
-
Option A (Precipitation): Dissolve the crude residue in a minimal amount of a suitable solvent like toluene or ethanol. Add a solution of MgCl₂ or ZnCl₂ and stir to precipitate the TPPO complex.[7][8] Filter the solid and wash with the solvent. Concentrate the filtrate to obtain the crude product.
-
Option B (Chromatography): Directly load the crude residue onto a silica gel column and elute with a suitable solvent system to separate the product from TPPO and other byproducts.
-
-
Data Summary
The following table summarizes the influence of reaction conditions on the regioselectivity of purine alkylation, based on general principles described in the literature. Actual ratios will vary depending on the specific substrates and precise conditions.
| Parameter | Condition | Expected Outcome on N9/N7 Ratio | Reference(s) |
| Reaction Type | Mitsunobu Reaction | Generally favors N9 isomer | [11] |
| Direct Alkylation | Often gives mixtures, but can be optimized | [2][4] | |
| Base (Direct Alkylation) | Strong, non-nucleophilic, bulky base (e.g., TBAOH) | Increases N9 selectivity | [9] |
| Weaker, less hindered base (e.g., K₂CO₃) | May lead to lower N9 selectivity | ||
| Solvent (Direct Alkylation) | Polar aprotic (e.g., DMF, DMSO) | Can increase reaction rate but may not improve selectivity | [9] |
| Less polar (e.g., Acetonitrile) | Can favor N9 selectivity | [9] | |
| Temperature | Lower temperature | Generally favors the thermodynamic N9 product | [4] |
| Higher temperature | May favor the kinetic N7 product or lead to equilibration | [4] | |
| Steric Hindrance | Bulky C6-substituent on purine | Increases N9 selectivity by blocking N7 | [1] |
Visualizations
Experimental Workflow for Synthesis and Purification of 9-Alkyl-6-Thiopurines
Caption: General workflow for the synthesis and purification of 9-alkyl-6-thiopurines.
Decision Tree for Choosing an Alkylation Method
Caption: Decision tree to aid in selecting the appropriate N-alkylation method.
Competing N7 vs. N9 Alkylation
Caption: Illustration of the competing N7 and N9 alkylation pathways.
References
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol and 6-Mercaptopurine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol (THFMP) and its parent compound, 6-mercaptopurine (6-MP). 6-mercaptopurine is a long-standing antimetabolite used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] THFMP has been investigated as a prodrug of 6-MP, potentially offering altered pharmacological properties. This document synthesizes available experimental data to highlight the key differences in their biological activity, particularly in the context of drug resistance.
Executive Summary
This compound is a prodrug that is non-enzymatically converted to 6-mercaptopurine in physiological conditions. In cells with normal function of the purine salvage pathway, the mechanism of action of THFMP is identical to that of 6-MP, which involves the inhibition of de novo purine biosynthesis. The key distinction in their efficacy emerges in cells deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), a common mechanism of resistance to 6-MP. Experimental data demonstrates that HGPRTase-deficient cells exhibit significantly less resistance to THFMP compared to 6-MP, suggesting a potentially unique and as-yet-uncharacterized mechanism of action for THFMP in this specific cellular context.
Quantitative Efficacy Data
The most direct comparative data on the efficacy of THFMP and 6-MP comes from studies on Chinese hamster ovary (CHO) cell lines, including a wild-type and a mutant line deficient in HGPRTase. The following table summarizes the key findings on cellular resistance.
| Cell Line | Compound | Level of Resistance (Fold-Increase in Resistance) |
| Wild-Type CHO | 6-Mercaptopurine (6-MP) | Baseline |
| This compound (THFMP) | Similar to 6-MP | |
| HGPRTase-Deficient CHO | 6-Mercaptopurine (6-MP) | 20-40 fold[2] |
| This compound (THFMP) | 2-4 fold[2] |
Table 1: Comparative Resistance of Wild-Type and HGPRTase-Deficient CHO Cells to 6-MP and THFMP.[2]
Mechanism of Action and Metabolic Pathways
6-Mercaptopurine (6-MP)
6-MP is an antimetabolite that disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA replication. Its primary mechanism of action involves the following steps:
-
Cellular Uptake: 6-MP enters the cell.
-
Conversion to Active Metabolite: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) converts 6-MP into its active form, 6-thioinosine monophosphate (TIMP).
-
Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase. This leads to a depletion of adenine and guanine nucleotides, ultimately causing cell cycle arrest and apoptosis.
Resistance to 6-MP can develop through various mechanisms, with the most common being the deficiency or mutation of the HGPRTase enzyme, which prevents the conversion of 6-MP to its active cytotoxic form.
This compound (THFMP)
In wild-type cells possessing functional HGPRTase, THFMP acts as a prodrug for 6-MP. It is unstable in physiological buffers and converts to 6-MP non-enzymatically.[2] Consequently, its mechanism of action in these cells is identical to that of 6-MP.
However, in HGPRTase-deficient cells, THFMP exhibits a distinct and more potent cytotoxic effect than 6-MP. While the precise mechanism remains to be fully elucidated, it is evident that its activity in these resistant cells is not reliant on the initial conversion to TIMP by HGPRTase. This suggests an alternative pathway of activation or a different molecular target. The time-course of cell killing by THFMP in HGPRTase-deficient cells also differs from that in wild-type cells, further supporting a unique mechanism of action in this context.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the efficacy of purine analogs like 6-MP and THFMP.
Cell Culture and Maintenance
Chinese hamster ovary (CHO) cells, both wild-type and a derived mutant line deficient in HGPRTase, are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 6-MP or THFMP. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the untreated control. The IC50 value is then determined by plotting cell viability against drug concentration.
Metabolic Conversion Analysis
To confirm the conversion of THFMP to 6-MP, high-performance liquid chromatography (HPLC) can be utilized.
-
Sample Preparation: THFMP is incubated in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for various time points.
-
HPLC Analysis: At each time point, an aliquot of the solution is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Detection: The eluent is monitored by a UV detector at a wavelength appropriate for 6-MP and THFMP.
-
Quantification: The concentrations of THFMP and 6-MP are determined by comparing the peak areas to those of known standards.
Conclusion
The available evidence strongly suggests that this compound functions as a prodrug of 6-mercaptopurine. While its efficacy is comparable to 6-MP in drug-sensitive cells, its significantly greater potency in HGPRTase-deficient cells indicates a distinct advantage in overcoming this common mechanism of resistance. Further research is warranted to fully elucidate the unique mechanism of action of THFMP in these resistant cell lines. A deeper understanding of this alternative pathway could open new avenues for the development of more effective purine antimetabolites for cancer therapy.
References
9-Alkyl Thiopurine Derivatives: A Comparative Guide to Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-alkyl derivatives of thiopurines against their parent compounds, 6-mercaptopurine (MP) and 6-thioguanine (TG). Thiopurines are a cornerstone in the treatment of various cancers and autoimmune diseases, but their efficacy can be limited by toxicity and the development of drug resistance. The derivatization of these compounds at the 9-position of the purine ring has emerged as a promising strategy to overcome these limitations. This document synthesizes experimental data to highlight the advantages of these analogs, offering insights into their enhanced therapeutic profiles.
Enhanced Efficacy and Improved Safety Profile
Experimental evidence suggests that 9-alkyl thiopurine derivatives can offer a superior therapeutic window compared to their parent drugs. This is attributed to their function as prodrugs, which undergo metabolic conversion to the active parent compounds, 6-mercaptopurine (MP) and 6-thioguanine (TG), in the body. This controlled release mechanism may contribute to a more favorable therapeutic index.
Comparative Cytotoxicity and Toxicity
In vitro and in vivo studies have demonstrated the cytotoxic potential and toxicity profiles of 9-alkyl derivatives in comparison to their parent compounds.
| Compound | Cell Line | ED50 (µM)[1] | LD50 (mg/kg/day, i.p. for 9 days in mice)[1] |
| 9-(n-Butyl)-6-thioguanine | Chinese Hamster Ovary | 250 | 13 |
| 6-Thioguanine (TG) | Chinese Hamster Ovary | 1 | 9 |
| 2-amino-9-butyl-6-mercaptopurine | HepG2 (Liver Cancer) | 64.51 | Not Available |
| 6-Mercaptopurine (6-MP) | HepG2 (Liver Cancer) | 32.25 | Not Available |
| 2-amino-9-butyl-6-mercaptopurine | MCF-7 (Breast Cancer) | >100 | Not Available |
| 6-Mercaptopurine (6-MP) | MCF-7 (Breast Cancer) | >100 | Not Available |
One key advantage of 9-alkyl derivatives is their potential to overcome drug resistance. Studies have shown that some of these compounds are active against cell lines that have developed resistance to the parent thiopurines. While 9-(n-butyl)-6-thioguanine was found to be less active in vitro against Chinese hamster ovary cells compared to TG, its in vivo toxicity was comparable, suggesting a different pharmacological profile.[1] Interestingly, at near equitoxic doses in mice, the daily urinary excretion of MP from 9-(n-butyl)-6-mercaptopurine and 9-ethyl-6-mercaptopurine was approximately 20-30% of that observed in mice receiving MP directly.[1] This suggests a slower, more sustained release of the active drug from the prodrug form.
Mechanism of Action and Metabolism
The primary mechanism by which 9-alkyl thiopurine derivatives exert their cytotoxic effects is through their in vivo conversion to the corresponding parent thiopurines. This dealkylation process releases the active 6-mercaptopurine or 6-thioguanine, which can then be metabolized into cytotoxic thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the metabolic pathway of thiopurines and the role of 9-alkyl derivatives as prodrugs.
Caption: Metabolic pathway of thiopurines and their 9-alkyl derivatives.
The prodrug nature of 9-alkyl derivatives may allow them to bypass certain resistance mechanisms that affect the uptake or initial metabolism of the parent drugs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., Chinese Hamster Ovary, HepG2, MCF-7)
-
Culture medium (specific to the cell line)
-
Thiopurine compounds (parent drugs and 9-alkyl derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopurine compounds. Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
In Vivo Toxicity Study
This protocol outlines a general procedure for assessing the toxicity of thiopurine compounds in a mouse model.
Materials:
-
Laboratory mice (e.g., AKR mice)
-
Thiopurine compounds (parent drugs and 9-alkyl derivatives)
-
Vehicle for drug administration (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare solutions of the thiopurine compounds in the appropriate vehicle at the desired concentrations.
-
Drug Administration: Administer the compounds to the mice via intraperitoneal injection daily for a specified period (e.g., 9 consecutive days). A control group should receive the vehicle only.
-
Toxicity Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
LD50 Determination: The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, can be determined using statistical methods (e.g., probit analysis) based on the mortality data at different dose levels.
-
Metabolite Analysis (Optional): House the mice in metabolic cages to collect urine for the analysis of thiopurine metabolites using techniques like High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Evaluating 9-Alkyl Thiopurine Derivatives
The following diagram illustrates a logical workflow for the preclinical evaluation of novel 9-alkyl thiopurine derivatives.
Caption: Preclinical evaluation workflow for 9-alkyl thiopurine derivatives.
Conclusion
9-Alkyl derivatives of thiopurines represent a promising class of prodrugs with the potential to improve upon the therapeutic profiles of their parent compounds. Their ability to be converted to the active forms in vivo may lead to a more favorable therapeutic index and the capacity to overcome certain mechanisms of drug resistance. Further research into a wider range of 9-alkyl substitutions and comprehensive preclinical and clinical evaluations are warranted to fully elucidate their therapeutic potential in oncology and autoimmune diseases.
References
A Comparative Guide to the Immunosuppressive Effects of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
This guide provides a comprehensive comparison of the immunosuppressive effects of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol with established immunosuppressive agents, namely azathioprine, 6-mercaptopurine (6-MP), and mycophenolate mofetil (MMF). The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and Comparator Drugs
This compound is a purine analog that functions as a prodrug of 6-mercaptopurine (6-MP), a well-established immunosuppressive and cytotoxic agent.[1] Its therapeutic effects are mediated through its conversion to 6-MP. This guide compares its presumed activity with that of its active form, 6-MP, another 6-MP prodrug, azathioprine, and a distinct inhibitor of purine synthesis, mycophenolate mofetil.
-
Azathioprine: A prodrug that is converted non-enzymatically to 6-mercaptopurine.[1][2] It is widely used in organ transplantation and autoimmune diseases.[2]
-
6-Mercaptopurine (6-MP): The active metabolite of both azathioprine and this compound. It is a purine antagonist that interferes with nucleic acid synthesis.[3][4]
-
Mycophenolate Mofetil (MMF): A prodrug of mycophenolic acid (MPA), which is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.
Mechanism of Action: Inhibition of Purine Synthesis
The immunosuppressive effects of this compound, azathioprine, and 6-mercaptopurine are primarily due to their interference with the de novo purine synthesis pathway, which is essential for the proliferation of lymphocytes. Upon conversion to 6-MP, these compounds are metabolized to thioinosine monophosphate (TIMP). TIMP inhibits several enzymes involved in purine biosynthesis, thereby depleting the pool of adenine and guanine nucleotides necessary for DNA and RNA synthesis in rapidly dividing cells like lymphocytes.[1][5]
Mycophenolate mofetil, after its conversion to mycophenolic acid, also inhibits de novo purine synthesis but through a different target, inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanosine monophosphate (GMP). By inhibiting IMPDH, MPA selectively depletes guanosine nucleotides in T and B lymphocytes.
Caption: Inhibition of the de novo purine synthesis pathway by thiopurines and mycophenolate mofetil.
Comparative Efficacy: In Vitro Immunosuppression
The immunosuppressive potential of these compounds is often evaluated by their ability to inhibit lymphocyte proliferation and cytokine production in vitro. The half-maximal inhibitory concentration (IC50) is a common metric for comparing drug potency.
| Compound | Assay | Cell Type | Stimulant | IC50 (nM) | Reference |
| This compound | Lymphocyte Proliferation | - | - | Data not available* | - |
| Azathioprine | Lymphocyte Proliferation (Blastogenesis) | Human PBMCs | T-cell mitogen | 230.4 ± 231.3 | [6] |
| 6-Mercaptopurine | Lymphocyte Proliferation (Blastogenesis) | Human PBMCs | T-cell mitogen | 149.5 ± 124.9 | [6] |
| Mycophenolate Mofetil (as MPA) | Lymphocyte Proliferation | Human PBMCs | Phytohaemagglutinin (PHA) | Strong inhibition observed at clinically relevant concentrations |
* As this compound is a prodrug of 6-mercaptopurine, its in vitro immunosuppressive activity is expected to be comparable to that of 6-mercaptopurine following its conversion.
Experimental Protocols
Detailed methodologies for assessing the immunosuppressive effects are crucial for reproducible research. Below are standard protocols for lymphocyte proliferation and cytokine inhibition assays.
Lymphocyte Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of lymphocytes following stimulation with a mitogen.
Caption: Workflow for a mitogen-induced lymphocyte proliferation assay.
Detailed Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
-
Assay Setup:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound and comparator drugs in complete medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include wells with vehicle control (medium with the highest concentration of solvent used for drug dilution).
-
Add 50 µL of phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Using [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each drug concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of specific cytokines (e.g., IL-2, IFN-γ) from stimulated immune cells.
Caption: Workflow for a cytokine inhibition assay using ELISA.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Prepare and culture PBMCs as described in the Lymphocyte Proliferation Assay protocol.
-
Incubate the cells with serial dilutions of the test compounds and a stimulant (e.g., PHA or anti-CD3/CD28 beads) for 24 to 48 hours.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be stored at -80°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cytokine standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of cytokine production for each drug concentration and determine the IC50 value.
-
Conclusion
This compound, as a prodrug of 6-mercaptopurine, is expected to exhibit potent immunosuppressive effects by inhibiting lymphocyte proliferation through the disruption of de novo purine synthesis. Its in vitro efficacy is anticipated to be in a similar range to that of 6-mercaptopurine. The provided experimental protocols offer a robust framework for the direct evaluation and comparison of its immunosuppressive activity against established drugs like azathioprine and mycophenolate mofetil. Further studies are warranted to establish a precise quantitative comparison and to fully elucidate the potential therapeutic advantages of this specific 6-MP prodrug.
References
- 1. brainkart.com [brainkart.com]
- 2. Immunosuppressive therapies in pulmonology & transplantation - EMCrit Project [emcrit.org]
- 3. Azathioprine, 6-mercaptopurine in inflammatory bowel disease: pharmacology, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Thiopurine Drugs in Inflammatory Bowel Disease | Encyclopedia MDPI [encyclopedia.pub]
- 6. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol: A Promising Alternative in 6-Mercaptopurine Resistant Cancers
New experimental data suggests that 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol, a derivative of the widely used anticancer drug 6-mercaptopurine (6-MP), demonstrates significant activity in cancer cells that have developed resistance to 6-MP. This finding positions the compound as a potential therapeutic alternative for patients who no longer respond to conventional 6-MP treatment.
Resistance to 6-mercaptopurine is a significant clinical challenge in the treatment of various cancers, particularly acute lymphoblastic leukemia. Two of the primary mechanisms by which cancer cells develop resistance are through the deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and the increased expression of the drug efflux pump P-glycoprotein. Now, a key study sheds light on the potential of this compound to circumvent at least one of these resistance mechanisms.
Overcoming HGPRT-Deficiency-Mediated Resistance
A pivotal study investigating the activity of 9-(tetrahydro-2-furyl)-6-mercaptopurine (THFMP), a synonym for this compound, in Chinese hamster ovary (CHO) cells has provided compelling evidence of its efficacy in a 6-MP resistant model. The study utilized both wild-type CHO cells and a mutant cell line deficient in the HGPRT enzyme. HGPRT is crucial for the metabolic activation of 6-MP.
The results, summarized in the table below, demonstrate a stark difference in the resistance profiles of 6-MP and THFMP.
| Compound | Cell Line | Resistance Mechanism | Fold Resistance |
| 6-Mercaptopurine (6-MP) | CHO | HGPRT-deficient | 20-40 fold |
| This compound (THFMP) | CHO | HGPRT-deficient | 2-4 fold |
As the data indicates, while the HGPRT-deficient cells exhibited high-level resistance to 6-MP (20- to 40-fold), their resistance to THFMP was significantly lower (only 2- to 4-fold).[1] This suggests that this compound may have a different mechanism of activation or cellular uptake that is less dependent on the HGPRT enzyme, allowing it to remain effective in cells that have lost this key metabolic pathway.
Signaling Pathways and Mechanisms of Action
The differential activity of this compound in resistant cells can be understood by examining the metabolic pathways of purine synthesis and salvage.
In sensitive cells, 6-MP is converted to its active, cytotoxic form by the HGPRT enzyme. These active metabolites then inhibit the de novo synthesis of purines and can be incorporated into DNA and RNA, leading to cell death. In HGPRT-deficient resistant cells, this activation step is blocked. The data on this compound suggests it may either be converted to 6-MP through a non-enzymatic process or possess an alternative pathway for activation that bypasses the need for HGPRT.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds was performed using a clonogenic survival assay. A detailed protocol for such an assay is outlined below.
Clonogenic Survival Assay
1. Cell Culture and Seeding:
-
Chinese hamster ovary (CHO) cells, both wild-type and an HGPRT-deficient strain, are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the exponential growth phase and a single-cell suspension is prepared.
-
A predetermined number of cells (e.g., 200-400 cells) are seeded into 60-mm tissue culture dishes containing the culture medium.
2. Drug Treatment:
-
Stock solutions of 6-mercaptopurine and this compound are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The drug-containing medium is added to the culture dishes approximately 4 hours after cell seeding to allow for cell attachment.
-
Control dishes receive medium with the solvent at the same final concentration as the treated dishes.
-
The cells are incubated with the drugs for a continuous period (e.g., 7-10 days) at 37°C in a humidified atmosphere with 5% CO2.
3. Colony Formation and Staining:
-
After the incubation period, the medium is removed, and the dishes are washed with phosphate-buffered saline (PBS).
-
The colonies are fixed with a solution such as methanol and then stained with a staining solution like crystal violet.
4. Data Analysis:
-
The number of colonies (defined as a cluster of ≥50 cells) in each dish is counted.
-
The plating efficiency (PE) for the control group is calculated as (number of colonies formed / number of cells seeded) x 100%.
-
The surviving fraction (SF) for each drug concentration is calculated as (number of colonies formed in the presence of the drug / (number of cells seeded x PE)) x 100%.
-
The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is determined from the dose-response curves.
Future Directions
While the findings in HGPRT-deficient cells are promising, further research is necessary to evaluate the activity of this compound in 6-MP resistant cells with other resistance mechanisms, particularly those overexpressing P-glycoprotein. Studies utilizing human cancer cell lines with well-characterized resistance profiles will be crucial to determine the clinical potential of this compound. The development of derivatives and formulations that enhance its stability and bioavailability could further improve its therapeutic index.
References
A Comparative Guide to the Therapeutic Index of Thiopurine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic indices of three key thiopurine analogs: azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). While a classical therapeutic index (LD50/ED50) is not the standard for clinical monitoring of these drugs, this guide synthesizes available preclinical and clinical data to offer a comprehensive overview of their relative therapeutic windows. The focus is on the measurement of active and toxic metabolites, which is the cornerstone of modern therapeutic drug monitoring for these compounds.
Quantitative Data Summary
The therapeutic and toxic effects of thiopurine analogs are primarily assessed by measuring the intracellular concentrations of their metabolites in red blood cells (RBCs). The key metabolites are 6-thioguanine nucleotides (6-TGNs), which are associated with therapeutic efficacy, and 6-methylmercaptopurine (6-MMP), which is linked to hepatotoxicity.
| Parameter | Azathioprine | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Primary Indication(s) | Rheumatoid Arthritis, prevention of kidney transplant rejection, Inflammatory Bowel Disease (IBD)[1] | Acute Lymphoblastic Leukemia (ALL), IBD[1] | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL)[2] |
| Typical Clinical Dosage | 1-3 mg/kg/day[3] | 1-2.5 mg/kg/day[1][4] | 2-3 mg/kg/day[2] |
| Therapeutic 6-TGN Range | 230-450 pmol/8 x 10⁸ RBC[5] | 230-450 pmol/8 x 10⁸ RBC[5] | > 250 pmol/8 x 10⁸ RBC (less defined, but higher levels often seen)[5] |
| Toxic 6-TGN Level (Myelosuppression) | > 450 pmol/8 x 10⁸ RBC | > 450 pmol/8 x 10⁸ RBC | Not as clearly defined, but myelosuppression is a known side effect |
| Toxic 6-MMP Level (Hepatotoxicity) | > 5700 pmol/8 x 10⁸ RBC | > 5700 pmol/8 x 10⁸ RBC | Not a major metabolite |
| Oral LD50 (Rat) | 400 mg/kg[6][7] | 425 mg/kg[8] | Not readily available |
| Oral LD50 (Mouse) | 2500 mg/kg[6][7] | 480 mg/kg[8] | 13 mg/kg/day (9-day study)[9] |
Note: LD50 values are from preclinical animal studies and are not directly translatable to human therapeutic index but are included for comparative toxicological reference.
Signaling Pathways and Metabolism
The clinical effects of thiopurine analogs are dictated by their complex intracellular metabolism. Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine. Both 6-MP and 6-TG are then metabolized into active 6-thioguanine nucleotides (6-TGNs) and other metabolites. The balance of these metabolic pathways, influenced by enzymes such as thiopurine S-methyltransferase (TPMT), determines both the therapeutic efficacy and the risk of toxicity.
Caption: Metabolic pathway of thiopurine analogs.
The therapeutic action of 6-TGNs is primarily achieved through their incorporation into DNA and RNA, which leads to cytotoxicity in rapidly dividing cells like activated lymphocytes.[10][11] This incorporation disrupts cellular functions and induces apoptosis.[12][13] The inhibition of de novo purine synthesis by methylated metabolites also contributes to their immunosuppressive effects.[12]
Experimental Workflow for Therapeutic Drug Monitoring
The standard practice for monitoring thiopurine therapy involves the quantification of 6-TGN and 6-MMP levels in red blood cells. This allows for dose adjustments to optimize efficacy and minimize toxicity.
Caption: Experimental workflow for thiopurine TDM.
Experimental Protocols
Measurement of 6-TGN and 6-MMP in Red Blood Cells by HPLC
This protocol is a generalized summary of high-performance liquid chromatography (HPLC) methods used for the quantification of thiopurine metabolites.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBC pellet with a buffered saline solution.
-
Lyse the RBCs to release intracellular components.
2. Hydrolysis:
-
Treat the RBC lysate with perchloric acid to precipitate proteins.
-
Heat the supernatant to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.
3. Chromatographic Separation:
-
Inject the hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, to separate the metabolites.
4. Detection and Quantification:
-
Detect the eluted 6-thioguanine and 6-methylmercaptopurine using a UV detector at their respective maximum absorbance wavelengths.
-
Quantify the concentrations by comparing the peak areas to a standard curve of known concentrations. The results are typically expressed as pmol per 8 x 10⁸ RBCs.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. On tolerability and safety of a maintenance treatment with 6-thioguanine in azathioprine or 6-mercaptopurine intolerant IBD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Azathioprine dose escalation in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential toxic effects of azathioprine, 6-mercaptopurine and 6-thioguanine on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance with 6-Thioguanine
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to the chemotherapeutic agent 6-thioguanine (6-TG) is paramount for developing effective next-generation cancer therapies. This guide provides a comparative analysis of key cross-resistance profiles, supported by experimental data and detailed methodologies, to illuminate the complex landscape of 6-TG resistance.
6-Thioguanine, a purine analogue, exerts its cytotoxic effects primarily through its incorporation into DNA, leading to replication errors and cell death. However, cancer cells can develop resistance to 6-TG, often exhibiting cross-resistance to other therapeutic agents. This guide delves into the pivotal mechanisms governing this resistance, with a focus on the role of the DNA Mismatch Repair (MMR) system and other key cellular pathways.
Key Mechanisms of 6-Thioguanine Resistance and Cross-Resistance
The development of resistance to 6-TG is a multifaceted process. Two predominant mechanisms have been extensively studied:
-
Deficiency in the DNA Mismatch Repair (MMR) System: A functional MMR system is crucial for recognizing and processing the DNA damage induced by 6-TG incorporation. In MMR-proficient cells, the recognition of 6-TG-containing mismatches triggers a cascade of events leading to cell cycle arrest and apoptosis.[1][2][3] Conversely, cells with a deficient MMR system fail to recognize these lesions, leading to tolerance of 6-TG-induced DNA damage and subsequent resistance.[1][3][4] This MMR-deficient state often confers cross-resistance to other DNA damaging agents, including certain alkylating agents.[3]
-
Increased Expression of O6-Methylguanine-DNA Methyltransferase (MGMT): The DNA repair enzyme MGMT can also contribute to 6-TG resistance. While primarily known for its role in repairing alkylated guanine, MGMT has been shown to be involved in the resistance of melanoma cells to 6-TG.[5] Increased levels of MGMT can lead to the removal of 6-TG from DNA, thereby diminishing its cytotoxic effects.[5]
While MMR deficiency is a major driver of resistance, evidence also points to MMR-independent mechanisms of 6-TG cytotoxicity, particularly at higher drug concentrations.[6] This pathway is thought to involve the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.[6]
Comparative Efficacy of 6-Thioguanine in Resistant and Sensitive Cell Lines
The following tables summarize quantitative data from key studies, illustrating the differential sensitivity to 6-TG in various cancer cell lines.
| Cell Line | MMR Status | Key Genetic Defect | Fold Resistance to 6-TG | Reference |
| HCT116 | Deficient | hMLH1 | High | [1][3] |
| HCT116+ch3 | Proficient | hMLH1 corrected | Low | [1][3] |
| RKO | Deficient (MMR-) | hMLH1 | High | [2] |
| RKO-hMLH1 | Proficient (MMR+) | hMLH1 transfected | Low | [2] |
| GA | Proficient | - | Low | [5] |
| GA-6-TG | Proficient | - | 60-fold | [5] |
| HHUA | Deficient | hMSH6 | High | [7] |
| DLD-1 | Deficient | hMSH6 | High | [7] |
| Drug/Condition | Cell Line | Effect on 6-TG Sensitivity | Quantitative Finding | Reference |
| O6-Benzylguanine (Bg) | GA, GA-6-TG | Increased | Sensitizes cells to 6-TG | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in this guide.
Clonogenic Survival Assay
This assay is used to determine the long-term cytotoxic effects of a drug on cancer cells.
-
Cell Seeding: Cells are seeded at a low density (e.g., 2.5 x 10^6 cells/10-cm dish) and allowed to attach overnight.[2]
-
Drug Treatment: Cells are exposed to varying concentrations of 6-TG for a specified period (e.g., 24 hours).[2][5]
-
Colony Formation: After drug exposure, the cells are washed, re-seeded into fresh medium at a lower density, and allowed to grow for approximately 15 days to form colonies.[2]
-
Quantification: Colonies are then stained and counted. The surviving fraction is calculated as the ratio of colonies in treated versus untreated plates.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Cells are treated with 6-TG (e.g., 3 µM for 24 hours).[2]
-
Harvesting and Fixation: Cells are harvested at different time points, washed, and fixed in ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer, allowing for the quantification of cells in each phase of the cell cycle.[2]
Western Blotting
This technique is used to detect and quantify specific proteins, such as MMR proteins or MGMT.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[2][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 6-TG resistance can aid in understanding the underlying mechanisms.
Figure 1: Mechanisms of 6-Thioguanine Action and Resistance. This diagram illustrates the metabolic activation of 6-TG, its incorporation into DNA, and the subsequent MMR-dependent and -independent pathways leading to cell death. Resistance mechanisms, including MMR deficiency and MGMT expression, are shown to counteract these cytotoxic effects.
Figure 2: Experimental Workflow for Clonogenic Survival Assay. This flowchart outlines the key steps involved in assessing the long-term cytotoxic effects of 6-thioguanine on cancer cell lines.
Conclusion and Future Directions
The studies highlighted in this guide underscore the critical role of the DNA Mismatch Repair system in mediating the cytotoxic effects of 6-thioguanine. MMR deficiency is a well-established mechanism of resistance, leading to cross-resistance to other DNA damaging agents. Furthermore, the involvement of MGMT in 6-TG resistance in certain cancer types adds another layer of complexity.
For drug development professionals, these findings have significant implications. Strategies to overcome 6-TG resistance could include:
-
Developing therapies that are effective in MMR-deficient tumors.
-
Investigating combination therapies that target redundant DNA repair pathways.
-
Exploring the use of MGMT inhibitors to re-sensitize resistant tumors to 6-TG.
-
Leveraging the MMR-independent cytotoxic mechanisms of 6-TG, potentially through agents that enhance oxidative stress.
A deeper understanding of the intricate interplay between 6-TG and various cellular repair pathways will be instrumental in designing more effective and personalized cancer treatments. Further research into novel drug delivery systems, such as 6-thioguanosine monophosphate (6sGMP) prodrugs, may also offer promising avenues to bypass resistance mechanisms related to drug metabolism and transport.[8]
References
- 1. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Purine Antimetabolites: A Guide for Researchers
This guide provides a comprehensive comparison of commonly used purine antimetabolites, focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical application. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to facilitate informed decisions in research and clinical trial design.
Overview of Purine Antimetabolites
Purine antimetabolites are a class of drugs that mimic endogenous purine bases (adenine and guanine), thereby interfering with the synthesis of DNA and RNA.[1] This interference ultimately disrupts cellular proliferation, making them effective agents in the treatment of various cancers and autoimmune diseases.[1][2] These drugs can be broadly categorized into two main groups: thiopurines and deoxynucleoside analogues.
Thiopurines , such as mercaptopurine, azathioprine, and thioguanine, are primarily used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[3][4] Deoxynucleoside analogues , including cladribine, fludarabine, and pentostatin, are mainstays in the therapy of various hematological malignancies like hairy cell leukemia (HCL) and chronic lymphocytic leukemia (CLL).[3]
The general mechanism of action involves intracellular conversion to their active triphosphate forms, which then compete with natural purine nucleotides for incorporation into DNA and RNA, or inhibit crucial enzymes involved in de novo purine synthesis.[3][5]
Comparative Performance: Efficacy and Toxicity
The selection of a purine antimetabolite is often guided by a balance between its efficacy in a specific disease context and its associated toxicity profile. The following tables summarize key performance data from in vitro studies and clinical trials.
In Vitro Cytotoxicity
The intrinsic potency of purine antimetabolites can be quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Drug | Cell Line | IC50 (µM) | Reference |
| Mercaptopurine | Human Leukemic Cells (Patient Samples) | > 206 (median) | [6] |
| Thioguanine | Human Leukemic Cells (Patient Samples) | 20 (median) | [6] |
| Azathioprine | Human Peripheral Blood Mononuclear Cells (PBMCs) | 230.4 ± 231.3 (mean ± s.d.) | [7] |
| Mercaptopurine | Human Peripheral Blood Mononuclear Cells (PBMCs) | 149.5 ± 124.9 (mean ± s.d.) | [7] |
| Cladribine | K562 (Chronic Myelogenous Leukemia) | 3.5 (ED50 for C-5 DNA methyltransferase inhibition) | [8] |
| Fludarabine | K562 (Chronic Myelogenous Leukemia) | 47.0 (ED50 for C-5 DNA methyltransferase inhibition) | [8] |
Clinical Efficacy and Toxicity
Clinical trials provide the ultimate benchmark for comparing the therapeutic index of these drugs.
| Drug | Trial | Key Efficacy Outcome | Key Toxicity Finding | Reference |
| Mercaptopurine | CCG-1952 | 7-year Event-Free Survival (EFS): 79.0% | Lower incidence of veno-occlusive disease (VOD) | [7] |
| Thioguanine | CCG-1952 | 7-year Event-Free Survival (EFS): 84.1% | Higher incidence of VOD (25% of patients) | [7] |
| Mercaptopurine | UKALL ALL97 | No significant difference in EFS or overall survival compared to thioguanine. | Lower risk of death in remission. | [9] |
| Thioguanine | UKALL ALL97 | Lower risk of isolated central nervous system relapse. | Increased risk of death in remission, primarily from infections. 11% of recipients developed VOD. | [9] |
| Drug | Key Efficacy Outcome | Key Toxicity Finding | Reference |
| Cladribine | Complete Response (CR) Rate: 81-82% | Myelosuppression | [10][11] |
| Pentostatin | Complete Response (CR) Rate: 81% | Generally well-tolerated, can be used in patients who do not respond to cladribine. | [10][12] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of purine antimetabolites are mediated through their interference with DNA synthesis and integrity. The following diagrams illustrate the key metabolic and signaling pathways involved.
Caption: Metabolic activation of purine antimetabolites.
This diagram illustrates the conversion of prodrugs like azathioprine to their active forms and the subsequent steps leading to the formation of fraudulent nucleotides that disrupt DNA synthesis. Deoxynucleoside analogues either get incorporated into DNA or inhibit key enzymes in nucleotide metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of purine antimetabolites.
Determination of In Vitro Cytotoxicity (IC50)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a purine antimetabolite on a cancer cell line using a colorimetric assay.
Caption: Workflow for IC50 determination using MTT assay.
Methodology:
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the purine antimetabolite in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (typically 48-72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Analysis of DNA Fragmentation by Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks induced by purine antimetabolites.[13][14]
Caption: Workflow for DNA fragmentation analysis by Comet Assay.
Methodology:
-
Cell Treatment: Expose the cells to the purine antimetabolite for the desired duration.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.[15]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the quantification of apoptosis induced by purine antimetabolites using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[16][17]
Caption: Workflow for apoptosis detection by flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with the purine antimetabolite to induce apoptosis.
-
Cell Harvesting: Collect the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The choice of a purine antimetabolite is a multifaceted decision that requires careful consideration of the specific disease, patient characteristics, and the drug's performance profile. While thioguanine demonstrates superior in vitro potency against leukemic cells compared to mercaptopurine, this is offset by a higher risk of clinically significant toxicity, particularly veno-occlusive disease.[6][7][9] In the context of hairy cell leukemia, cladribine and pentostatin show comparable high rates of complete response, offering valuable therapeutic options.[10]
The experimental protocols provided in this guide offer standardized methods for the preclinical and clinical evaluation of existing and novel purine antimetabolites. A thorough understanding of their comparative efficacy, toxicity, and mechanisms of action is paramount for the continued development of more effective and safer therapies for cancer and autoimmune diseases.
References
- 1. Antimetabolites | Pharmacology Education Project [pharmacologyeducation.org]
- 2. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of cladribine and fludarabine on DNA methylation in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term results for pentostatin and cladribine treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Medication for Hairy Cell Leukemia | NYU Langone Health [nyulangone.org]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 15. Comet assay - Wikipedia [en.wikipedia.org]
- 16. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the In Vivo Conversion of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol to 6-Mercaptopurine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo conversion of the prodrug 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol to its active metabolite, 6-mercaptopurine (6-MP). Due to the absence of direct experimental data for this specific compound, this document infers its metabolic fate based on studies of structurally related compounds. Furthermore, it presents a detailed comparison with alternative 6-MP prodrugs for which in vivo data is available, offering a valuable resource for researchers in the field of thiopurine drug development.
Inferred Metabolic Pathway of this compound
While direct in vivo studies on this compound are not currently available in the public domain, its chemical structure suggests a probable metabolic conversion to 6-MP through enzymatic cleavage. Studies on other 9-alkyl-6-thiopurine derivatives have demonstrated that dealkylation is a viable metabolic pathway in vivo, leading to the release of the active 6-MP molecule.[1] The tetrahydrofuran moiety is also susceptible to metabolic processes, including ring-opening, which could further contribute to the biotransformation of the parent compound.[2][3]
The following diagram illustrates the inferred metabolic conversion pathway:
Caption: Inferred metabolic conversion of the prodrug to active 6-MP.
Comparison with Alternative 6-MP Prodrugs
To provide a comprehensive overview, this section compares the in vivo performance of this compound (based on inferred properties) with two alternative 6-MP delivery systems for which experimental data exists: 6-MP-loaded nanomedicines and 6-mercaptopurine riboside (6-MPR).
Performance Comparison
| Feature | This compound (Inferred) | 6-MP-Loaded Nanomedicines | 6-Mercaptopurine Riboside (6-MPR) |
| Delivery Route | Oral | Oral | Intravenous |
| Conversion to 6-MP | Enzymatic cleavage in vivo | Release from nanocarrier | Enzymatic conversion |
| Potential Advantages | Potentially improved oral bioavailability and altered pharmacokinetic profile compared to 6-MP. | Enhanced oral bioavailability, sustained release, and potentially reduced systemic toxicity.[4] | Bypasses oral absorption variability, leading to more consistent plasma levels.[5] |
| Potential Disadvantages | Conversion rate and efficiency are unknown. Potential for formation of unique metabolites from the tetrahydrofuran moiety. | Complexity of formulation and manufacturing. | Requires intravenous administration, which is less convenient for long-term therapy. |
Pharmacokinetic Data of Alternative Prodrugs
The following table summarizes key pharmacokinetic parameters obtained from in vivo studies of 6-MP-loaded nanomedicines in rats and 6-MPR in children.
| Parameter | 6-MP-Loaded Nanomedicines (Oral in Rats)[4] | 6-Mercaptopurine (Oral Control in Rats)[4] | 6-Mercaptopurine Riboside (IV in Children)[5] | Oral 6-Mercaptopurine (in Children)[5] |
| Dose | 15.75 mg/kg | 15.75 mg/kg | 50 mg/m² | 50 mg/m² |
| Cmax | 478.05 ± 233.00 ng/mL | 202.90 ± 94.29 ng/mL | Not directly comparable | Not directly comparable |
| AUC | 558.70 ± 110.80 µg·h/L | 381.00 ± 71.20 µg·h/L | 124 - 186 µM·min (median 145) | 23 - 65 µM·min (median 56) |
| Tmax | 0.5 h | ~1 h | Not applicable | Not reported |
Experimental Protocols for Alternative Prodrugs
This section provides a detailed overview of the methodologies used in the in vivo studies of the compared alternative 6-MP prodrugs.
6-MP-Loaded Nanomedicines (Oral Administration in Rats)
The following workflow outlines the key steps in the pharmacokinetic evaluation of 6-MP-loaded nanomedicines in Sprague Dawley (SD) rats.[4][6]
Caption: Workflow for in vivo pharmacokinetic study of 6-MP nanomedicines.
Detailed Methodology:
-
Animal Model: Male Sprague Dawley (SD) rats.
-
Formulation: 6-MP loaded into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanomedicines.
-
Dosing: A single oral gavage of the 6-MP nanomedicine suspension or a control 6-MP suspension at a dose of 15.75 mg/kg.
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus at various time points post-administration.
-
Sample Processing: Plasma was separated by centrifugation.
-
Analytical Method: The concentrations of 6-MP and its metabolites in plasma were determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
6-Mercaptopurine Riboside (Intravenous Administration in Children)
The following workflow describes the key steps in a comparative pharmacokinetic study of intravenous 6-MPR and oral 6-MP in children with acute lymphoblastic leukemia or malignant lymphoma.[5]
Caption: Workflow for comparing IV 6-MPR and oral 6-MP pharmacokinetics.
Detailed Methodology:
-
Patient Population: Children with acute lymphoblastic leukemia or malignant lymphoma.
-
Dosing Regimens:
-
Intravenous Group: Rapid intravenous injection of 6-mercaptopurine riboside (6-MPR) at a dose of 50 mg/m².
-
Oral Group: Oral administration of 6-mercaptopurine (6-MP) at a dose of 50 mg/m².
-
-
Blood Sampling: Blood samples were collected at various time points after drug administration.
-
Analytical Methods: Plasma concentrations of 6-MP and 6-MPR were measured. The concentration of the active metabolite, 6-thioguanine nucleotides (6-TGN), was determined in red blood cells (RBCs).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated to compare systemic exposure between the two administration routes.
Conclusion
While direct in vivo data for this compound is lacking, the available evidence from structurally similar compounds suggests that it likely serves as a prodrug for 6-MP via enzymatic dealkylation. Further preclinical studies are imperative to validate this hypothesis and to fully characterize its pharmacokinetic and pharmacodynamic profile. The comparative data presented for alternative 6-MP prodrugs, such as nanomedicines and 6-mercaptopurine riboside, highlight the ongoing efforts to optimize the delivery and efficacy of this important class of thiopurine drugs. These alternatives offer distinct advantages in terms of bioavailability and consistency of drug exposure, providing valuable benchmarks for the development of new 6-MP prodrugs like this compound. Future research should focus on conducting in vivo studies in relevant animal models to determine the conversion efficiency, pharmacokinetic parameters, and therapeutic efficacy of this novel compound.
References
- 1. Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of a new synthetic opioid tetrahydrofuranylfentanyl in fresh isolated human hepatocytes: Detection and confirmation of ring-opened metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol (THFMP), a purine analog with potential as an anticancer agent. The data presented herein is compiled from various studies to offer an objective overview of its efficacy in comparison to other well-established thiopurine drugs, namely 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).
Executive Summary
This compound is a prodrug that is non-enzymatically converted to the clinically utilized anticancer drug 6-mercaptopurine (6-MP) in physiological conditions.[1] Its mechanism of action in wild-type cancer cells is therefore analogous to that of 6-MP, primarily involving the inhibition of de novo purine biosynthesis and incorporation into nucleic acids, ultimately leading to cell cycle arrest and apoptosis. This guide presents available data on its cytotoxicity, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.
Comparative Cytotoxicity
Direct comparative studies detailing the IC50 values of THFMP across a wide range of cancer cell lines are limited. However, research on Chinese Hamster Ovary (CHO) cells provides valuable insights into its relative potency and mechanism.
Table 1: Comparative Cytotoxicity of Thiopurines in Chinese Hamster Ovary (CHO) Cell Lines
| Compound | Cell Line | Relative Resistance (Fold-Increase in Resistance compared to Wild-Type) |
| This compound (THFMP) | CHO (HGPRTase-deficient) | 2 - 4 |
| 6-Mercaptopurine (6-MP) | CHO (HGPRTase-deficient) | 20 - 40 |
| 6-Thioguanine (6-TG) | CHO (HGPRTase-deficient) | 20 - 40 |
Data sourced from a study on the metabolism and mechanisms of action of THFMP in CHO cells.[1] This study did not provide specific IC50 values but reported the fold-resistance of cells deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).
The data indicates that while HGPRTase-deficient cells are highly resistant to 6-MP and 6-TG, they exhibit only a modest resistance to THFMP.[1] This suggests that THFMP may have a unique mechanism of action in cells with impaired HGPRTase activity, a common mechanism of resistance to thiopurine drugs.[1]
Table 2: Cytotoxicity of 6-Mercaptopurine and 6-Thioguanine in Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6-Mercaptopurine (6-MP) | MOLT-4 | Acute Lymphoblastic Leukemia | ~1 (Threshold) |
| 6-Mercaptopurine (6-MP) | CCRF-CEM | Acute Lymphoblastic Leukemia | ~1 (Threshold) |
| 6-Mercaptopurine (6-MP) | Wilson | Leukemia | ~1 (Threshold) |
| 6-Mercaptopurine (6-MP) | Patient-derived ALL cells | Acute Lymphoblastic Leukemia | >206 (Median) |
| 6-Thioguanine (6-TG) | MOLT-4 | Acute Lymphoblastic Leukemia | ~0.05 (Threshold) |
| 6-Thioguanine (6-TG) | CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.05 (Threshold) |
| 6-Thioguanine (6-TG) | Wilson | Leukemia | ~0.05 (Threshold) |
| 6-Thioguanine (6-TG) | Patient-derived ALL cells | Acute Lymphoblastic Leukemia | 20 (Median) |
| 6-Thioguanine (6-TG) | HeLa | Cervical Cancer | 28.79 |
Note: The IC50 values presented in this table are compiled from different studies and are not from direct head-to-head comparisons. Direct comparison of these values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., THFMP, 6-MP, 6-TG) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by THFMP (via its conversion to 6-MP) and a typical experimental workflow for evaluating its performance.
Caption: Metabolic activation and cytotoxic pathways of 6-Mercaptopurine.
Caption: Experimental workflow for assessing the cytotoxicity of purine analogs.
Conclusion
This compound serves as a prodrug for 6-mercaptopurine, and its primary mechanism of action in cancer cells with normal enzyme function mirrors that of 6-MP. The limited available data suggests a potential advantage for THFMP in overcoming resistance in cells deficient in HGPRTase, a key enzyme in the activation of 6-MP and 6-TG. However, further direct comparative studies across a broad panel of cancer cell lines are necessary to fully elucidate its performance profile and therapeutic potential relative to established thiopurine analogs. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
Safety Operating Guide
Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Due to the compound's components, a tetrahydrofuran moiety and a thiopurine core, appropriate PPE is essential to mitigate risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[1][2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[2] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[1] |
| Body Protection | Gown/Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2] Do not use standard cloth lab coats. |
| Respiratory Protection | Respirator | For handling solids outside of a certified chemical fume hood or for managing spills, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[1][4] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are mandatory in the laboratory at all times.[5] |
Operational Plan: Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
The work surface should be covered with disposable plastic-backed absorbent paper to contain any spills.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Weighing and Reconstitution:
-
Weigh the solid compound in a closed container within the fume hood.
-
When reconstituting, add the solvent slowly to avoid aerosolization.
-
Keep the container tightly closed when not in use.[7]
3. Post-Handling:
-
After handling, wipe down the work surface and any contaminated equipment with an appropriate decontamination solution.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.[2]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Safe handling and disposal workflow.
References
- 1. pogo.ca [pogo.ca]
- 2. osha.gov [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
